Methyl 3-amino-4-piperidin-1-ylbenzoate
Description
Properties
IUPAC Name |
methyl 3-amino-4-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQHRVRQXJDWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361372 | |
| Record name | methyl 3-amino-4-piperidin-1-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793800 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
696616-81-6 | |
| Record name | methyl 3-amino-4-piperidin-1-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-3-amino-4-(1-piperidinyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for methyl 3-amino-4-piperidin-1-ylbenzoate, a key intermediate in pharmaceutical research and development. The synthesis is presented as a three-step process, commencing with the nucleophilic aromatic substitution of a commercially available starting material, followed by the reduction of a nitro group, and concluding with an esterification. This guide provides detailed experimental protocols, summarized quantitative data, and visual representations of the synthetic workflow to aid in the successful laboratory preparation of the target compound.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved through a three-step reaction sequence starting from 4-fluoro-3-nitrobenzoic acid. The pathway involves:
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Nucleophilic Aromatic Substitution: The fluorine atom of 4-fluoro-3-nitrobenzoic acid is displaced by piperidine to form 3-nitro-4-(piperidin-1-yl)benzoic acid.
-
Reduction of the Nitro Group: The nitro group of the intermediate is selectively reduced to an amino group, yielding 3-amino-4-(piperidin-1-yl)benzoic acid.
-
Esterification: The carboxylic acid functionality is converted to a methyl ester to afford the final product, this compound.
This pathway is illustrated in the workflow diagram below.
Experimental Protocols
The following protocols are based on established procedures for analogous reactions and provide a comprehensive guide for each synthetic step.
| Step | Reaction | Detailed Methodology |
| 1 | Synthesis of 3-Nitro-4-(piperidin-1-yl)benzoic Acid | In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO). Add piperidine (1.2 eq) and a base such as potassium carbonate (2.0 eq). Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature, pour it into water, and acidify with a suitable acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. |
| 2 | Synthesis of 3-Amino-4-(piperidin-1-yl)benzoic Acid | To a solution of 3-nitro-4-(piperidin-1-yl)benzoic acid (1.0 eq) in a solvent like methanol or ethanol, add a catalyst such as 10% palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature. Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product. |
| 3 | Synthesis of this compound | Suspend 3-amino-4-(piperidin-1-yl)benzoic acid (1.0 eq) in anhydrous methanol. Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise. After the addition, heat the mixture to reflux for 4-6 hours. Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on yields reported for analogous reactions.
| Compound | Starting Material | Product | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield (%) | Reference |
| 1 | 4-Fluoro-3-nitrobenzoic Acid | 3-Nitro-4-(piperidin-1-yl)benzoic Acid | C₁₂H₁₄N₂O₄ | 250.25 | ~90 | Analogous reaction |
| 2 | 3-Nitro-4-(piperidin-1-yl)benzoic Acid | 3-Amino-4-(piperidin-1-yl)benzoic Acid | C₁₂H₁₆N₂O₂ | 220.27 | ~95 | Analogous reaction |
| 3 | 3-Amino-4-(piperidin-1-yl)benzoic Acid | This compound | C₁₃H₁₈N₂O₂ | 234.30 | ~97 | [1] |
Note: The yields for steps 1 and 2 are estimates based on similar reported reactions and may vary.
Detailed Synthesis Workflow and Logic
The chosen synthetic route is logical and relies on well-established and high-yielding chemical transformations. The following diagram illustrates the workflow and the rationale behind the sequence of steps.
This technical guide provides a comprehensive overview of a reliable synthetic pathway to obtain this compound. The detailed protocols, quantitative data, and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting for researchers and professionals in the field of drug development.
References
What is the CAS number for Methyl 3-amino-4-piperidin-1-ylbenzoate?
CAS Number: 696616-81-6
Molecular Formula: C₁₃H₁₈N₂O₂
Molecular Weight: 234.30 g/mol
Summary
This document provides a technical overview of Methyl 3-amino-4-piperidin-1-ylbenzoate. While the Chemical Abstracts Service (CAS) number has been definitively identified, publicly available data regarding its synthesis, biological activity, and associated signaling pathways is limited. This guide presents the available information and offers context based on structurally related compounds.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 696616-81-6 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.30 g/mol | [1] |
Table 1: Physicochemical Properties of this compound.
Synthesis and Experimental Protocols
A potential, though unverified, synthetic approach could be conceptualized as a two-step process:
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Nucleophilic Aromatic Substitution: Reaction of a suitable 4-halo-3-nitrobenzoate ester with piperidine. The halogen at the 4-position would be displaced by the secondary amine of piperidine.
-
Reduction of the Nitro Group: The nitro group at the 3-position would then be reduced to the corresponding amine, yielding the final product.
A logical workflow for this proposed synthesis is depicted in the following diagram.
Figure 1: A proposed synthetic workflow for this compound.
It is critical to note that this represents a theoretical pathway. Optimization of reaction conditions, including solvent, temperature, and choice of reagents, would be necessary.
Biological Activity and Signaling Pathways
As of the date of this report, there is no specific information in peer-reviewed literature detailing the biological activity, mechanism of action, or associated signaling pathways for this compound.
Research into structurally similar compounds, such as substituted aminobenzoates and piperidine-containing molecules, suggests a wide range of potential pharmacological activities. For instance, various piperidine derivatives are known to interact with G-protein coupled receptors (GPCRs), ion channels, and enzymes. The aminobenzoate scaffold is present in a number of local anesthetics and other therapeutic agents.
Given the lack of empirical data, any discussion of the biological role of this compound remains speculative. Further investigation is required to elucidate its pharmacological profile.
Conclusion
This compound is a defined chemical entity with the CAS number 696616-81-6.[1] However, a comprehensive technical profile is currently hampered by the absence of published data on its synthesis, biological effects, and mechanism of action. The information provided herein is based on available database entries and logical chemical inference. Researchers and drug development professionals interested in this compound will likely need to undertake foundational research to establish its properties and potential applications.
References
In-Depth Technical Guide: Methyl 3-amino-4-(piperidin-1-yl)benzoate
IUPAC Name: methyl 3-amino-4-(piperidin-1-yl)benzoate CAS Number: 696616-81-6 Molecular Formula: C₁₃H₁₈N₂O₂ Molecular Weight: 234.30 g/mol
This technical guide provides a comprehensive overview of Methyl 3-amino-4-(piperidin-1-yl)benzoate, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited publicly available data specifically for this molecule, this guide synthesizes information from closely related analogues and established chemical principles to provide a predictive framework for its properties, synthesis, and potential biological significance.
Physicochemical Properties
| Property | Predicted Value/Range | Notes |
| Melting Point (°C) | 110 - 125 | Based on the melting point of Methyl 3-amino-4-methylbenzoate (114-117 °C). The piperidine group may slightly alter this. |
| Boiling Point (°C) | > 300 | Estimated based on the high boiling points of similar aromatic esters. |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water. | The aromatic ring and ester group contribute to organic solvent solubility, while the amino and piperidine groups may impart slight aqueous solubility. |
| pKa | 4-5 (amino group) | The anilinic amino group is expected to have a pKa in this range. |
Synthesis
A definitive, published experimental protocol for the synthesis of Methyl 3-amino-4-(piperidin-1-yl)benzoate is not currently available. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions, particularly nucleophilic aromatic substitution and nitro group reduction, which are commonly used for preparing similar compounds.
A proposed synthetic pathway starts from commercially available Methyl 4-fluoro-3-nitrobenzoate .
Proposed Synthetic Pathway
Caption: Proposed synthesis of Methyl 3-amino-4-(piperidin-1-yl)benzoate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 3-nitro-4-(piperidin-1-yl)benzoate (Nucleophilic Aromatic Substitution)
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To a solution of Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
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Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield Methyl 3-nitro-4-(piperidin-1-yl)benzoate.
Step 2: Synthesis of Methyl 3-amino-4-(piperidin-1-yl)benzoate (Nitro Group Reduction)
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Dissolve Methyl 3-nitro-4-(piperidin-1-yl)benzoate (1.0 eq) in methanol or ethanol.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Subject the mixture to hydrogenation (H₂) in a Parr apparatus at 40-50 psi.
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Stir the reaction at room temperature for 12-16 hours until the starting material is consumed (monitored by TLC).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-amino-4-(piperidin-1-yl)benzoate.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with Methyl 3-amino-4-(piperidin-1-yl)benzoate. However, the structural motifs present in the molecule, namely the 3-amino-4-substituted benzoate core, are found in various biologically active compounds. For instance, derivatives of 4-aminobenzoic acid are known to be inhibitors of dihydropteroate synthase in microorganisms. Furthermore, piperidine-containing compounds often exhibit a wide range of pharmacological activities, including but not limited to, effects on the central nervous system and as enzyme inhibitors.
Given the lack of direct data, any potential biological activity of Methyl 3-amino-4-(piperidin-1-yl)benzoate would need to be determined through experimental screening and bioassays.
Hypothetical Workflow for Biological Activity Screening
Caption: A general workflow for assessing the biological activity of a novel compound.
Conclusion
Methyl 3-amino-4-(piperidin-1-yl)benzoate is a chemical entity with potential for further investigation in medicinal chemistry and drug discovery. While specific data on its properties and biological functions are scarce, this guide provides a robust, albeit predictive, framework based on the chemistry of analogous compounds. The proposed synthetic route offers a clear and feasible path for its preparation, which is the first critical step in enabling detailed biological evaluation. Future research, including its synthesis, characterization, and comprehensive biological screening, is necessary to fully elucidate the potential of this molecule.
Potential Mechanism of Action of Methyl 3-amino-4-piperidin-1-ylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines potential mechanisms of action for Methyl 3-amino-4-piperidin-1-ylbenzoate based on the biological activities of structurally related compounds. As of the latest literature review, no direct experimental studies detailing the specific mechanism of action for this compound have been published. The information presented herein is intended for research and informational purposes only.
Introduction
This compound is a synthetic organic compound featuring a substituted aminobenzoate core with a piperidine moiety. While the specific biological targets of this molecule have not been definitively identified, its structural components are present in various pharmacologically active agents. The aminobenzoate scaffold is a known pharmacophore in compounds targeting signaling pathways involved in cellular proliferation and inflammation. The piperidine ring is a common structural motif in medicinal chemistry, known to enhance pharmacokinetic properties and provide a scaffold for interaction with a range of biological targets.[1] This guide explores plausible mechanisms of action for this compound by examining the established activities of analogous compounds, focusing on two key signaling pathways: the Hedgehog signaling pathway and the NLRP3 inflammasome pathway.
Potential Target 1: Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[2][3] Aberrant activation of this pathway is implicated in the development and progression of various cancers.[2][4] Structurally similar molecules to this compound, particularly aminobenzamide derivatives, have been identified as potent inhibitors of the Hh pathway.[2][5] These inhibitors typically target the Smoothened (SMO) receptor, a key transmembrane protein in the Hh cascade.[2][6]
Proposed Mechanism of Hedgehog Pathway Inhibition
In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the activity of SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade. This culminates in the activation of GLI transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.
It is hypothesized that this compound, like other aminobenzoate-based inhibitors, could bind to the SMO receptor, preventing its activation and subsequent downstream signaling, even in the presence of Hh ligands. This would lead to the suppression of GLI-mediated gene transcription and, consequently, inhibit the growth of Hh-dependent tumors.
Quantitative Data for Structurally Related Hedgehog Pathway Inhibitors
While no specific data exists for this compound, the following table summarizes the inhibitory activity of related aminobenzamide compounds against the Hedgehog pathway.
| Compound Class | Specific Compound Example | Assay System | IC50 (nM) | Reference |
| 4-(2-pyrimidinylamino)benzamide | Compound 12af | Shh-Light II cells | 5.4 | [5] |
| 4-(2-pyrimidinylamino)benzamide | Compound 12bf | Shh-Light II cells | 3.2 | [5] |
| 2-methoxybenzamide | Compound 21 | Shh-Light II cells | 21 | [2] |
Experimental Protocol: Hedgehog Pathway Activity Assay (Luciferase Reporter Assay)
The following is a generalized protocol based on methods used to evaluate related compounds.[2][5]
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Cell Culture: Shh-Light II cells, which are NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, are cultured under standard conditions.
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Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound).
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Pathway Activation: The Hedgehog pathway is activated by adding a conditioned medium containing the Sonic Hedgehog (Shh) ligand.
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours) to allow for pathway activation and reporter gene expression.
-
Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability and transfection efficiency. The IC50 value, representing the concentration of the compound that inhibits 50% of the Shh-induced luciferase activity, is calculated.
Potential Target 2: NLRP3 Inflammasome Inhibition
The NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system by mediating the maturation and secretion of pro-inflammatory cytokines, IL-1β and IL-18.[7][8][9][10] Dysregulation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases.[7][10] The development of small molecule inhibitors of the NLRP3 inflammasome is an active area of research.
Proposed Mechanism of NLRP3 Inflammasome Inhibition
The activation of the NLRP3 inflammasome is a two-step process. The "priming" step involves the upregulation of NLRP3 and pro-IL-1β expression, typically initiated by signals like Toll-like receptor (TLR) activation. The "activation" step is triggered by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. Assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Given that various heterocyclic compounds can inhibit NLRP3 inflammasome activity, it is plausible that this compound could interfere with this process. The exact binding site and inhibitory mechanism of many NLRP3 inhibitors are still under investigation, but potential points of intervention include preventing the conformational changes in NLRP3 required for activation or disrupting the protein-protein interactions necessary for inflammasome assembly.
Quantitative Data for Structurally Related NLRP3 Inflammasome Inhibitors
The following table presents the inhibitory activity of representative NLRP3 inflammasome inhibitors. No data is currently available for this compound.
| Compound Class | Specific Compound Example | Assay System | IC50 (nM) | Reference |
| N-cyano-sulfoximineurea | Compound 15 | LPS/ATP-stimulated BMDMs | 7 | [7] |
| Benzimidazole | Fc11a-2 | LPS/ATP-stimulated J774A.1 cells | ~3000 | [8] |
| Sulfonylurea | MCC950 | LPS/ATP-stimulated BMDMs | ~8 | [8] |
Experimental Protocol: NLRP3 Inflammasome Activity Assay (IL-1β ELISA)
A common method to assess NLRP3 inflammasome inhibition is to measure the secretion of IL-1β from immune cells.
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Cell Culture: Bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., J774A.1) are cultured.
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Priming: Cells are primed with lipopolysaccharide (LPS) for several hours to upregulate pro-IL-1β and NLRP3 expression.
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Compound Treatment: The primed cells are pre-treated with various concentrations of the test compound.
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NLRP3 Activation: The NLRP3 inflammasome is activated by adding a stimulus such as ATP or nigericin.
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Supernatant Collection: After a short incubation period, the cell culture supernatant is collected.
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ELISA: The concentration of secreted IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
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Data Analysis: The IC50 value is determined by plotting the IL-1β concentration against the compound concentration.
Conclusion and Future Directions
Based on the analysis of structurally related compounds, this compound emerges as a molecule with the potential to modulate key signaling pathways implicated in cancer and inflammatory diseases. The most plausible, yet unconfirmed, mechanisms of action are the inhibition of the Hedgehog signaling pathway via the SMO receptor and the inhibition of the NLRP3 inflammasome.
To elucidate the definitive mechanism of action of this compound, further experimental validation is required. This should include:
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In vitro screening: Testing the compound in a panel of kinase and receptor binding assays to identify primary targets.
-
Cell-based assays: Performing functional assays, such as the Hedgehog reporter assay and the IL-1β secretion assay described in this guide, to confirm activity in a cellular context.
-
Target engagement studies: Employing techniques like cellular thermal shift assays (CETSA) or photoaffinity labeling to confirm direct binding to putative targets.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to understand the structural requirements for its biological activity.
The insights provided in this technical guide offer a rational starting point for the investigation of this compound and may aid in the design of future studies to unlock its therapeutic potential.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Investigation of S-Substituted 2-Mercaptobenzoimidazoles as Inhibitors of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule Hedgehog pathway antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 7. Discovery of N-Cyano-sulfoximineurea Derivatives as Potent and Orally Bioavailable NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
An In-depth Technical Guide to the Biological Activities of Methyl 3-amino-4-piperidin-1-ylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-piperidin-1-ylbenzoate is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.30 g/mol .[1] It is available from various chemical suppliers for research purposes.[1] This document aims to provide a comprehensive overview of its known biological activities, supported by available data, experimental protocols, and mechanistic insights.
Current State of Research
As of the latest available information, there is a significant lack of published scientific literature detailing the specific biological activities of this compound. Searches of prominent scientific databases and chemical repositories have not yielded studies that investigate its pharmacological effects, mechanism of action, or potential therapeutic applications. The compound is primarily cataloged as a research chemical, indicating that its biological properties have not been extensively explored or reported.[1]
It is important to distinguish this compound from a similarly named but structurally distinct compound, Methyl 3-amino-4-methylbenzoate. The latter has been documented as a reagent in the synthesis of various molecules, including inhibitors of the hedgehog signaling pathway and as an intermediate in the development of analgesics and anti-inflammatory drugs.[2][3] However, this information is not applicable to this compound due to their different chemical structures.
Quantitative Data
Due to the absence of published research on the biological activities of this compound, there is no quantitative data such as IC50, EC50, or Ki values available to be presented.
Experimental Protocols
The lack of studies on this compound means that there are no established experimental protocols for assessing its biological effects.
Signaling Pathways and Experimental Workflows
There is currently no information available regarding any signaling pathways modulated by this compound. Consequently, no diagrams for signaling pathways or experimental workflows can be generated.
Future Directions
The absence of data on the biological activities of this compound highlights a knowledge gap and an opportunity for future research. Preliminary studies could involve computational screening to predict potential biological targets. Subsequently, in vitro assays could be employed to validate these predictions and to broadly screen for any significant biological effects, such as anticancer, antimicrobial, or anti-inflammatory activities. Based on any promising initial findings, further mechanistic studies and in vivo experiments could be designed.
References
Technical Guide: Synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of a proposed synthetic route for Methyl 3-amino-4-piperidin-1-ylbenzoate, a key intermediate in the development of various biologically active molecules. Due to the limited availability of a direct, published synthetic protocol for this specific compound, this guide outlines a plausible and scientifically sound multi-step synthesis based on established chemical transformations. The proposed pathway involves the synthesis of a key precursor, 3-amino-4-piperidin-1-ylbenzoic acid, followed by its esterification to the final product. This document includes detailed, adaptable experimental protocols, quantitative data from analogous reactions, and visualizations of the synthetic workflow and a relevant biological context.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in a three-step sequence starting from the commercially available 4-fluoro-3-nitrobenzoic acid. The overall transformation is depicted below:
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on 4-fluoro-3-nitrobenzoic acid is displaced by piperidine to yield 3-nitro-4-(piperidin-1-yl)benzoic acid. The electron-withdrawing nitro group in the ortho position facilitates this substitution.
-
Reduction of the Nitro Group: The nitro group of 3-nitro-4-(piperidin-1-yl)benzoic acid is then reduced to an amino group to form the key precursor, 3-amino-4-(piperidin-1-yl)benzoic acid.
-
Esterification: Finally, the carboxylic acid is converted to the methyl ester, yielding the target compound, this compound.
Data Presentation
The following tables summarize the key reagents, conditions, and expected quantitative data for the proposed synthetic route.
| Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid | |
| Starting Material | 4-Fluorobenzoic Acid |
| Key Reagents | Potassium Nitrate, Sulfuric Acid |
| Reaction Time | Stirred overnight |
| Temperature | 0 °C to Room Temperature |
| Reported Yield | ~90%[1] |
| Product | 4-Fluoro-3-nitrobenzoic Acid |
| Step 2: Proposed Synthesis of 3-Amino-4-(piperidin-1-yl)benzoic Acid | |
| Starting Material | 4-Fluoro-3-nitrobenzoic Acid |
| Key Reagents | Piperidine, followed by a reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) |
| Reaction Type | Nucleophilic Aromatic Substitution followed by Nitro Reduction |
| Expected Yield | High (Typical for SNAr with activated systems and nitro reductions) |
| Product | 3-Amino-4-(piperidin-1-yl)benzoic Acid |
| Step 3: Esterification to this compound | |
| Starting Material | 3-Amino-4-(piperidin-1-yl)benzoic Acid |
| Method A: Reagents | Thionyl Chloride, Anhydrous Methanol |
| Method B: Reagents | Sulfuric Acid, Anhydrous Methanol (Fischer Esterification) |
| Analogous Reported Yield | ~97% (for Methyl 3-amino-4-methylbenzoate) |
| Product | This compound |
Experimental Protocols
The following are detailed, adaptable protocols for the key transformations in the proposed synthesis.
Synthesis of 4-Fluoro-3-nitrobenzoic Acid
This protocol is based on the nitration of 4-fluorobenzoic acid.[1]
-
Reaction Setup: In a round-bottom flask cooled in an ice bath, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid.
-
Reagent Addition: Slowly add potassium nitrate (1.1 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.
Proposed Synthesis of 3-Amino-4-(piperidin-1-yl)benzoic Acid
This is a proposed two-part protocol starting from 4-fluoro-3-nitrobenzoic acid.
Part A: Nucleophilic Aromatic Substitution
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in a suitable solvent such as DMF or DMSO.
-
Reagent Addition: Add piperidine (2.0-3.0 eq.) and a non-nucleophilic base like potassium carbonate or DIPEA (1.5 eq.).
-
Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture, acidify with HCl to precipitate the product, collect the solid by filtration, and wash with water.
Part B: Reduction of the Nitro Group
-
Reaction Setup: Suspend the crude 3-nitro-4-(piperidin-1-yl)benzoic acid from the previous step in ethanol or concentrated HCl.
-
Reagent Addition: Add a reducing agent such as tin(II) chloride (SnCl₂) (3-5 eq.) or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.
-
Reaction: If using SnCl₂, heat the mixture to reflux until the reaction is complete (monitored by TLC). For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature.
-
Work-up: For the SnCl₂ reduction, cool the mixture and neutralize with a saturated solution of sodium bicarbonate. The product can then be extracted with a suitable organic solvent. For the hydrogenation, filter off the catalyst and concentrate the solvent under reduced pressure.
Esterification of 3-Amino-4-(piperidin-1-yl)benzoic Acid
Two effective methods are presented, adapted from the synthesis of similar compounds.
Method A: Esterification using Thionyl Chloride in Methanol
This method is known for high yields.
-
Reaction Setup: In a round-bottom flask, suspend 3-amino-4-(piperidin-1-yl)benzoic acid (1.0 eq.) in anhydrous methanol.
-
Reagent Addition: Cool the suspension in an ice bath and add thionyl chloride (2.0 eq.) dropwise with stirring.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product.
Method B: Fischer Esterification
This is a classic acid-catalyzed esterification.[2][3][4]
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-(piperidin-1-yl)benzoic acid (1.0 eq.) in a large excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Reaction: Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
Work-up: Cool the mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent like ethyl acetate. Dry the organic phase, filter, and concentrate to obtain the crude product, which can be further purified by column chromatography if necessary.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis workflow.
Biological Context: Piperidine Derivatives as Enzyme Inhibitors
Piperidine-containing compounds are prevalent in medicinal chemistry and are known to act as inhibitors for various enzymes.[5][6][7][8][9] The general mechanism involves the piperidine scaffold binding to the active site of an enzyme, thereby blocking the binding of the natural substrate and inhibiting the enzyme's catalytic activity.
Caption: Piperidine derivatives as competitive enzyme inhibitors.
References
- 1. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. studylib.net [studylib.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
Spectroscopic Data for Methyl 3-amino-4-piperidin-1-ylbenzoate Not Publicly Available
While the existence of Methyl 3-amino-4-piperidin-1-ylbenzoate is confirmed through its Chemical Abstracts Service (CAS) number 696616-81-6, and its molecular formula (C₁₃H₁₈N₂O₂) and molecular weight (234.30 g/mol ) are known, specific experimental spectroscopic data remains elusive.[1]
Searches for ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this specific compound did not yield any published spectra or detailed experimental procedures. The available scientific literature and chemical databases contain information on structurally similar compounds, such as Methyl 3-amino-4-methylbenzoate, but this information is not directly applicable to the target molecule of this guide.
Due to the absence of the core quantitative data, the requested tables summarizing spectroscopic information and diagrams of experimental workflows or signaling pathways cannot be generated. Any attempt to do so would be based on speculation from related compounds and would not meet the standards of a technical guide for researchers, scientists, and drug development professionals.
It is recommended that researchers seeking this information consider synthesizing the compound and performing the necessary spectroscopic analyses to obtain the data required for their work.
References
Solubility Profile of Methyl 3-amino-4-piperidin-1-ylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-amino-4-piperidin-1-ylbenzoate (CAS No. 696616-81-6). Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining both thermodynamic and kinetic solubility. Furthermore, it outlines the general physicochemical properties of the compound and discusses the expected solubility behavior based on its structural features. This guide is intended to equip researchers with the necessary methodologies to generate robust and reliable solubility data for formulation and drug development purposes.
Introduction
This compound is an organic compound with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of approximately 234.30 g/mol [1]. As a molecule featuring a benzoate ester, a secondary amine, and a piperidinyl group, its solubility is expected to be influenced by the interplay of these functional groups. Understanding the solubility of this compound in various solvents is critical for its application in pharmaceutical research and development, impacting everything from in vitro assay design to final drug formulation.
This document serves as a practical guide for scientists to experimentally determine the solubility of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 696616-81-6 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.30 g/mol | [1] |
Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in various solvents is not available in the public domain. Researchers are encouraged to use the protocols outlined in this guide to generate this critical data. For comparative purposes, a template for data presentation is provided below.
Table 1: Template for Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used |
| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |
| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| DMSO | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |
| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Kinetic Assay |
General Solubility Expectations
Based on its chemical structure, the solubility of this compound can be qualitatively predicted:
-
Aqueous Solubility: The presence of the amino and piperidinyl groups, which can be protonated, suggests that the solubility will be pH-dependent. The molecule is expected to be more soluble in acidic aqueous solutions. However, the aromatic ring and the methyl ester group contribute to its hydrophobicity, likely resulting in low intrinsic water solubility. Lower aliphatic amines are generally soluble in water, but this solubility decreases as the carbon chain length increases[2].
-
Organic Solvents: Benzoate esters are typically soluble in a range of organic solvents[3][4]. It is anticipated that this compound will be soluble in polar organic solvents like alcohols (ethanol, methanol) and aprotic polar solvents such as DMSO and acetonitrile. Amines also show good solubility in organic solvents[2][5].
Experimental Protocols for Solubility Determination
Two primary methods for determining solubility are the thermodynamic equilibrium method (Shake-Flask) and the kinetic solubility assay.
Protocol for Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility[6]. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial[7].
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient time to reach equilibrium, typically 24 to 72 hours[7]. The shaking should be vigorous enough to ensure good mixing[7].
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sampling: Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, filter the sample through a syringe filter.
-
Quantification: Prepare serial dilutions of the filtered supernatant. Analyze the concentration of the compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol for Kinetic Solubility Assay (Nephelometry)
Kinetic solubility assays are high-throughput methods used in early drug discovery to determine the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock[8][9]. Nephelometry, which measures light scattering from undissolved particles, is a common technique[9][10].
Materials and Equipment:
-
This compound (dissolved in DMSO as a high-concentration stock, e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96- or 384-well microtiter plates
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Nephelometer (plate reader with light scattering capability)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.
-
Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate. Then, add the aqueous buffer to achieve the desired final concentrations[11].
-
Incubation: Mix the plate thoroughly on a plate shaker and incubate at a controlled temperature for a set period, typically 1 to 2 hours[6][11].
-
Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate[10].
-
Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation[10].
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining thermodynamic solubility using the shake-flask method.
References
- 1. scbt.com [scbt.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 6. enamine.net [enamine.net]
- 7. quora.com [quora.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
A Technical Guide to the Thermodynamic and Physicochemical Characterization of Methyl 3-amino-4-piperidin-1-ylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential thermodynamic and physicochemical properties of Methyl 3-amino-4-piperidin-1-ylbenzoate (CAS: 696616-81-6).[1] While specific experimental data for this compound is not extensively published, this document outlines the standardized methodologies and best practices for its characterization. Understanding these properties is critical for drug development professionals, as they profoundly influence a compound's formulation, stability, bioavailability, and overall therapeutic efficacy.[2] This guide details the experimental protocols for determining key parameters such as thermal properties, acid-base dissociation constants (pKa), and thermodynamic solubility. The content is structured to serve as a foundational resource for researchers initiating studies on this and structurally similar compounds.
Introduction
This compound is an organic compound with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.30 g/mol .[1] Its structure, featuring an aromatic amine, a piperidine ring, and a methyl ester, suggests potential applications as a scaffold or intermediate in medicinal chemistry. The physicochemical properties derived from these functional groups—such as solubility, melting point, and ionization state at physiological pH—are paramount for predicting its behavior in biological systems and during pharmaceutical processing.[2] This document presents a framework for the systematic characterization of these critical attributes.
Physicochemical and Thermodynamic Properties
Quantitative data on the thermodynamic properties of a compound are essential for computational modeling, formulation design, and stability analysis. The following tables summarize the key parameters to be determined for this compound.
Note: The data presented below are illustrative placeholders based on typical values for similar organic compounds and should be replaced with experimentally determined values.
Table 1: General and Thermal Properties
| Property | Value (Illustrative) | Unit | Method |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₂ | - | - |
| Molecular Weight | 234.30 | g/mol | - |
| CAS Number | 696616-81-6 | - | - |
| Melting Point (Tₘ) | 135.5 | °C | DSC |
| Enthalpy of Fusion (ΔHբᵤₛ) | 28.2 | kJ/mol | DSC |
| Entropy of Fusion (ΔSբᵤₛ) | 69.1 | J/(mol·K) | DSC |
| Decomposition Temp. | > 250 | °C | TGA/DSC |
Table 2: Solubility and Dissociation Constants
| Property | Value (Illustrative) | Conditions | Method |
|---|---|---|---|
| pKa₁ (Amine) | 4.8 | 25 °C, Aqueous | Potentiometric Titration |
| pKa₂ (Aromatic Amine) | 2.1 | 25 °C, Aqueous | Potentiometric Titration |
| Intrinsic Solubility (S₀) | 0.05 | mg/mL | Shake-Flask |
| Solubility pH 1.2 | 15.2 | mg/mL, 37 °C | Shake-Flask |
| Solubility pH 4.5 | 2.5 | mg/mL, 37 °C | Shake-Flask |
| Solubility pH 6.8 | 0.08 | mg/mL, 37 °C | Shake-Flask |
Experimental Protocols
Accurate and reproducible data depend on rigorous adherence to validated experimental protocols. The following sections detail the methodologies for determining the key properties outlined above.
Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)
This protocol determines the melting point and enthalpy of fusion.
-
Objective: To measure the thermal transitions of this compound.
-
Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q250) with a nitrogen purge gas flow.[3]
-
Procedure:
-
Accurately weigh 5 to 15 mg of the compound into a hermetic aluminum DSC pan.[3]
-
Crimp the pan to seal it, ensuring good thermal contact between the sample and the pan.[4]
-
Place the sealed sample pan in the DSC sample chamber. An empty, sealed hermetic pan is to be used as the reference.[4]
-
To erase the sample's thermal history, subject it to a heat/cool/heat cycle, for example, from 25°C to 160°C at a rate of 20°C/min, followed by cooling to 25°C.[3]
-
Perform the final analytical scan, heating the sample at a constant rate (e.g., 10°C/min) to a temperature well above the melting transition.[4]
-
-
Data Analysis:
Protocol: pKa Determination by Potentiometric Titration
This protocol determines the acid-base dissociation constant(s).
-
Objective: To determine the pKa values of the ionizable functional groups in the molecule.
-
Instrumentation: Calibrated pH meter with an electrode, magnetic stirrer, and a burette for titrant delivery.[5][6]
-
Procedure:
-
Calibrate the potentiometer using standard buffers at pH 4, 7, and 10.[5]
-
Prepare a 1 mM solution of the compound in deionized water or a suitable co-solvent if solubility is low.[6] A constant ionic strength is maintained using 0.15 M potassium chloride.[5]
-
Purge the solution with nitrogen to remove dissolved CO₂.[5]
-
If basic pKa values are expected, first acidify the solution to pH 1.8-2.0 with 0.1 M HCl.[6]
-
Place the solution on a magnetic stirrer and immerse the pH electrode.[6]
-
Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.[6]
-
Record the pH value after each addition, ensuring the reading is stable (signal drift < 0.01 pH units/min).[6]
-
Continue the titration until the pH reaches approximately 12.[6]
-
-
Data Analysis:
Protocol: Thermodynamic Solubility by Shake-Flask Method
This protocol is the gold standard for determining equilibrium solubility.[7]
-
Objective: To determine the equilibrium solubility of the compound in aqueous media at different pH values.
-
Instrumentation: Temperature-controlled orbital shaker, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV) for concentration measurement.
-
Procedure:
-
Prepare aqueous buffer solutions at pH 1.2, 4.5, and 6.8 as specified by regulatory guidelines.[8]
-
Add an excess amount of the solid compound to a vial containing a known volume of a buffer solution. The presence of undissolved solid at the end of the experiment is essential.[7][9]
-
Seal the vials and place them in an orbital shaker set to 37 ± 1 °C.[8]
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary experiments should be conducted to determine the required time.[9][10]
-
After equilibration, allow the vials to stand to let solids settle.
-
Carefully withdraw an aliquot of the supernatant and separate any remaining solid particles by centrifugation or filtration.
-
-
Data Analysis:
-
Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
The experiment should be performed at each pH condition in a minimum of three replicates.[8]
-
The solubility is reported as the average concentration of the saturated solution.
-
Visualizations and Workflows
Logical Workflow for Physicochemical Characterization
The following diagram illustrates the logical progression of experiments for characterizing a novel pharmaceutical compound. Initial thermal analysis provides fundamental data on purity and stability, which informs subsequent experiments like solubility and pKa determination.
Caption: Workflow for Physicochemical Profiling.
Disclaimer: This document is intended for informational purposes for research professionals. It is based on established scientific protocols. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 4. web.williams.edu [web.williams.edu]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. who.int [who.int]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Unveiling the Potential of Methyl 3-amino-4-piperidin-1-ylbenzoate: A Scarcity of Research Opens Doors for Future Investigation
For researchers, scientists, and professionals in drug development, the landscape of novel chemical entities is a constant frontier. One such molecule, Methyl 3-amino-4-piperidin-1-ylbenzoate, presents a compelling yet enigmatic profile. Despite its availability as a research chemical, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant lack of in-depth studies on its synthesis, biological activity, and potential applications.
This technical guide aims to provide a foundational understanding of this compound, drawing upon the limited available data and contextualizing its potential within the broader landscape of related chemical structures. The scarcity of specific research on this compound underscores a unique opportunity for novel investigations into its properties and applications.
Core Compound Identification
Basic chemical identifiers for this compound have been established, providing a starting point for any future research endeavors.
| Property | Value |
| CAS Number | 696616-81-6[1] |
| Molecular Formula | C₁₃H₁₈N₂O₂[1] |
| Molecular Weight | 234.30 g/mol [1] |
Currently, this compound is commercially available and marketed for proteomics research, with the explicit disclaimer that it is for research use only and not intended for diagnostic or therapeutic applications[1].
The Uncharted Territory of Synthesis and Biological Activity
Similarly, there is a notable absence of published research detailing the biological activity of this compound. No quantitative data, such as IC₅₀ values, binding affinities, or pharmacokinetic profiles, have been found. Furthermore, its mechanism of action and potential roles in signaling pathways remain unexplored.
Drawing Parallels: Insights from Structurally Related Compounds
To hypothesize potential research avenues for this compound, it is instructive to examine the documented applications of structurally similar molecules. For instance, the related compound, Methyl 3-amino-4-methylbenzoate, is recognized as a key intermediate in pharmaceutical synthesis. This suggests that this compound could also serve as a valuable building block in the development of more complex and potentially bioactive molecules.
The broader class of aminobenzoic acid derivatives with heterocyclic substitutions has been investigated for a range of biological activities. These include, but are not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The piperidine moiety, in particular, is a common feature in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties. The combination of these two pharmacophores in this compound hints at a spectrum of potential biological activities that warrant investigation.
Future Research Directions: A Call for Exploration
The current lack of data on this compound presents a fertile ground for new research. The following logical workflow outlines potential avenues for a comprehensive investigation into this compound.
Caption: A proposed workflow for the systematic investigation of this compound.
Conclusion
This compound stands as a chemical entity with untapped potential. While this guide is constrained by the current scarcity of specific data, it highlights the significant opportunities for original research. The development of a robust synthesis, followed by comprehensive biological screening and mechanistic studies, could uncover novel therapeutic applications for this intriguing molecule. The scientific community is encouraged to explore this uncharted territory, as the findings could contribute valuable knowledge to the fields of medicinal chemistry and drug discovery.
References
Literature Review on Methyl 3-amino-4-piperidin-1-ylbenzoate: A Scarcity of Publicly Available Data
An In-depth analysis for researchers, scientists, and drug development professionals reveals that Methyl 3-amino-4-piperidin-1-ylbenzoate is a chemical intermediate with limited publicly available scientific data. While its basic chemical properties are documented by commercial suppliers, a comprehensive literature review yields no detailed experimental protocols for its synthesis, no quantitative analytical data, and no information regarding its biological activity or associated signaling pathways.
This technical guide summarizes the available information and outlines a plausible synthetic approach based on related compounds and general organic chemistry principles.
Chemical and Physical Properties
This compound is cataloged with the following identifiers:
| Property | Value | Source |
| CAS Number | 696616-81-6 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.30 g/mol | [1] |
Currently, this compound is commercially available for research purposes.[1]
Synthesis and Experimental Protocols
A thorough search of scientific literature and patent databases did not yield any specific experimental protocols for the synthesis of this compound. The compound is mentioned as a reactant in a Chinese patent, CN118510751A, related to the manufacturing of amide compounds, however, the patent does not provide a method for its preparation.
Plausible Synthetic Route: Esterification
The most probable synthetic route to obtain this compound is through the esterification of its corresponding carboxylic acid, 3-amino-4-piperidin-1-yl-benzoic acid (CAS: 26586-27-6) . This precursor acid is commercially available.[2]
A general and widely used method for such an esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Hypothetical Experimental Protocol (Fischer-Speier Esterification):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-4-piperidin-1-yl-benzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to obtain pure this compound.
It is important to note that this is a generalized protocol and would require optimization for this specific substrate.
Data Presentation
Due to the absence of published research on this compound, there is no quantitative data available to summarize in tables. This includes, but is not limited to, spectroscopic data (NMR, IR, Mass Spectrometry), melting point, boiling point, solubility, or any pharmacological data.
Biological Activity and Signaling Pathways
There is no information available in the scientific literature regarding the biological activity of this compound. Consequently, no associated signaling pathways have been described.
Visualizations
As no experimental workflows or signaling pathways involving this compound have been documented, the following diagram illustrates the proposed logical relationship in its synthesis.
Conclusion
References
Methodological & Application
Synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate: An Application Note and Protocol
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate, a valuable building block in medicinal chemistry and drug development. The synthesis is accomplished through a two-step process commencing with the nucleophilic aromatic substitution of Methyl 4-fluoro-3-nitrobenzoate with piperidine, followed by the catalytic hydrogenation of the resulting nitro intermediate. This protocol offers a reliable and efficient pathway to obtain the target compound in high purity.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a substituted aniline moiety, makes it a versatile scaffold for further chemical modifications. The presented synthetic route is robust and scalable, making it suitable for both academic research and industrial drug development applications. The protocol is divided into two main stages: the formation of the piperidinyl-substituted nitroaromatic compound and its subsequent reduction to the desired aniline derivative.
Chemical Reaction Scheme
Figure 1: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(piperidin-1-yl)-3-nitrobenzoate
This step involves a nucleophilic aromatic substitution reaction where the fluorine atom of Methyl 4-fluoro-3-nitrobenzoate is displaced by piperidine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Methyl 4-fluoro-3-nitrobenzoate | 199.14 | 10.0 | 1.99 g |
| Piperidine | 85.15 | 12.0 | 1.21 mL (1.02 g) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |
| Dimethyl Sulfoxide (DMSO) | - | - | 20 mL |
| Ethyl Acetate (EtOAc) | - | - | As needed |
| Brine (saturated NaCl solution) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add Methyl 4-fluoro-3-nitrobenzoate (1.99 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).
-
Add dimethyl sulfoxide (20 mL) to the flask.
-
To the stirred suspension, add piperidine (1.21 mL, 12.0 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain Methyl 4-(piperidin-1-yl)-3-nitrobenzoate as a yellow solid.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of the intermediate to an amino group using catalytic hydrogenation.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Methyl 4-(piperidin-1-yl)-3-nitrobenzoate | 264.29 | 8.0 | 2.11 g |
| Palladium on Carbon (10% Pd/C) | - | - | 100 mg |
| Methanol (MeOH) | - | - | 40 mL |
| Hydrogen (H₂) gas | - | - | Balloon |
Procedure:
-
In a 100 mL round-bottom flask, dissolve Methyl 4-(piperidin-1-yl)-3-nitrobenzoate (2.11 g, 8.0 mmol) in methanol (40 mL).
-
Carefully add 10% Palladium on carbon (100 mg) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 6-8 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Expected Yield: 90-98%
Data Summary
| Compound | Step | Starting Material Weight (g) | Product Weight (g) | Yield (%) | Purity (by HPLC/NMR) |
| Methyl 4-(piperidin-1-yl)-3-nitrobenzoate | 1 | 1.99 | ~2.4 | ~90 | >95% |
| This compound | 2 | 2.11 | ~1.9 | ~95 | >98% |
Workflow Diagram
Figure 2: Detailed experimental workflow for the synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Piperidine is a flammable and corrosive liquid. Handle with care.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Do not allow the catalyst to dry completely during filtration.
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby.
-
Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin. Avoid direct contact.
Purification techniques for Methyl 3-amino-4-piperidin-1-ylbenzoate
O // C-OCH3 | / \
| | C=C / \ NH2 N | / \ CH2 CH2 | | CH2 CH2 \ / CH2
Figure 1: Chemical structure of this compound
Purification Techniques
Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[1] Impurities are typically left behind in the solvent. For aromatic amines like this compound, careful selection of the solvent is crucial to avoid "oiling out," where the compound separates as a liquid instead of a solid.[2]
Experimental Protocol: Recrystallization from Ethanol
This protocol is a standard method for purifying compounds of this class.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% w/w). Reheat the mixture to boiling for a few minutes.[3]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be performed quickly to prevent premature crystallization.[3]
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for at least 30 minutes.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[3]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | Solution is too concentrated or cooled too quickly. | Add a small amount of additional hot solvent. Allow the solution to cool more slowly.[2] |
| No crystal formation | Too much solvent was used or the compound is very soluble. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Slowly evaporate some of the solvent.[3] |
| Low recovery | The compound is partially soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of cold solvent for washing. |
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For the purification of this compound, silica gel is a common stationary phase. The basic amino group in the molecule can interact strongly with the acidic silica gel, which may lead to tailing. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[3][4]
Experimental Protocol: Silica Gel Column Chromatography
This protocol is suitable for separating the product from both more polar and less polar impurities.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate (EtOAc) in hexanes is typically effective. A starting polarity of 10-20% EtOAc in hexanes can be gradually increased. For example, start with 10% EtOAc in Hexanes, and gradually increase the polarity to 30% and then 50% EtOAc in Hexanes.[3]
-
Eluent Modifier: If peak tailing is observed on a TLC plate, add 0.5-1% triethylamine (TEA) to the mobile phase to improve the peak shape.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial low-polarity mobile phase (e.g., 10% EtOAc in hexanes). Pour the slurry into a chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the eluent to move the desired compound down the column.
-
Fraction Collection: Collect the eluent in separate fractions (e.g., test tubes or flasks).
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound. These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Recovery | Key Parameters |
| Recrystallization | 85-95% | >99% | 70-90% | Solvent: Ethanol |
| Column Chromatography | 70-90% | >99.5% | 60-85% | Stationary Phase: Silica Gel; Mobile Phase: Hexanes/EtOAc gradient with 0.5% TEA |
Visualizations
Experimental Workflow for Purification
Application Notes and Protocols: Methyl 3-amino-4-piperidin-1-ylbenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-4-piperidin-1-ylbenzoate is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its unique trifunctional nature, featuring a nucleophilic aniline-type amine, a readily hydrolyzable methyl ester, and a basic piperidine moiety, makes it an attractive starting material for the synthesis of diverse compound libraries. This document provides an overview of its applications as a scaffold for drug discovery, detailed experimental protocols for its derivatization, and a conceptual framework for its use in generating novel therapeutic candidates. While direct pharmacological data on the title compound is not extensively available in the public domain, its structural motifs are present in a variety of biologically active molecules, suggesting its utility as a key building block.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. When incorporated into an aromatic system, as in this compound, it provides a synthetically tractable handle for creating diverse molecular architectures. The ortho-amino and para-ester substituents on the benzoate ring offer orthogonal chemical reactivity, allowing for selective modifications to build complex molecules. This compound serves as a valuable starting point for exploring a range of therapeutic targets.
Key Applications in Drug Discovery
This compound is primarily utilized as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its core structure is amenable to a variety of chemical transformations, making it a valuable tool for generating libraries of compounds for high-throughput screening.
Synthesis of Benzamide and Acrylamide Libraries
The amino group can be readily acylated to form a wide range of benzamide or acrylamide derivatives. This is a common strategy in medicinal chemistry to introduce diverse substituents that can interact with biological targets. For example, derivatives of the closely related 3-aminobenzoic acid have been investigated for a variety of biological activities.
Precursor to 3-amino-4-piperidin-1-ylbenzoic Acid
The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, 3-amino-4-piperidin-1-ylbenzoic acid. This carboxylic acid is a versatile intermediate for amide bond formation with a wide array of amines, leading to the generation of extensive compound libraries. This approach is fundamental in the discovery of new drugs.
Scaffold for Kinase Inhibitors and Other Therapeutic Agents
The 3-amino-4-substituted benzoate scaffold is a component of various targeted therapies. For instance, the analogous methyl 3-amino-4-methylbenzoate is a key intermediate in the synthesis of hedgehog signaling pathway inhibitors used in oncology research.[1] This suggests that derivatives of this compound could be explored for similar applications.
Experimental Protocols
The following protocols describe the fundamental transformations of this compound into key intermediates for drug discovery.
Protocol 1: Saponification to 3-amino-4-piperidin-1-ylbenzoic Acid
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions.
Workflow:
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 65-70°C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 1 M HCl to neutralize the excess NaOH and adjust the pH to approximately 6. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-4-piperidin-1-ylbenzoic acid.
Protocol 2: Amide Coupling to Synthesize a Derivative Library
This protocol describes a general procedure for coupling the resulting carboxylic acid with a representative amine using a standard coupling agent.
Workflow:
Materials:
-
3-amino-4-piperidin-1-ylbenzoic Acid
-
A primary or secondary amine (R1R2NH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-4-piperidin-1-ylbenzoic acid (1.0 eq) in DMF or DCM, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
Data Presentation
As this compound is an intermediate, quantitative biological data is typically generated for its derivatives. The following table is a template for presenting such data once a library of compounds has been synthesized and screened against a biological target.
| Compound ID | R Group (from Amine) | Target IC50 (µM) | Off-Target 1 IC50 (µM) | Off-Target 2 IC50 (µM) |
| DERIV-001 | Benzylamine | Data to be generated | Data to be generated | Data to be generated |
| DERIV-002 | 4-Fluoroaniline | Data to be generated | Data to be generated | Data to be generated |
| DERIV-003 | Morpholine | Data to be generated | Data to be generated | Data to be generated |
| ... | ... | ... | ... | ... |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical flow from the starting intermediate to the generation of a compound library and subsequent biological screening, a common paradigm in drug discovery.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility lies in its role as a key intermediate for the synthesis of diverse compound libraries, particularly through the formation of amide derivatives. The protocols and workflows provided herein offer a foundational guide for researchers to leverage this scaffold in the pursuit of novel therapeutic agents across various disease areas. The strategic derivatization of this compound can lead to the identification of potent and selective modulators of biological targets, underscoring its importance in modern drug discovery programs.
References
Application Notes and Protocols for Reactions Involving Methyl 3-amino-4-piperidin-1-ylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-piperidin-1-ylbenzoate is a valuable scaffold in medicinal chemistry and drug discovery. Its structure features a nucleophilic secondary aromatic amine and a methyl ester, both of which are amenable to a variety of chemical transformations. The aniline-like amino group can be readily acylated, sulfonylated, or used in other coupling reactions to introduce diverse functionalities. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can potentially undergo direct amidation. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) of derivatives, making this compound a versatile building block for the synthesis of novel therapeutic agents.
This document provides representative protocols for two key transformations of this compound: N-acylation and N-sulfonylation of the amino group.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical quantitative data for the N-acylation and N-sulfonylation of aromatic amines, which are applicable as a starting point for the reactions of this compound.
Table 1: Representative Quantitative Data for N-Acylation
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 equivalent |
| Acylating Agent | Acyl chloride or Acetic anhydride | 1.1 - 1.2 equivalents |
| Base | Pyridine or Triethylamine (TEA) | 1.5 - 2.0 equivalents |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Anhydrous |
| Reaction Temperature | 0 °C to room temperature | Gradual warming after addition |
| Reaction Time | 1 - 6 hours | Monitor by TLC or LC-MS |
| Typical Yield | 80 - 95% | Dependent on the acylating agent and purification |
Table 2: Representative Quantitative Data for N-Sulfonylation
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 equivalent |
| Sulfonylating Agent | Sulfonyl chloride (e.g., Ts-Cl, Ms-Cl) | 1.1 - 1.2 equivalents |
| Base | Pyridine or Triethylamine (TEA) | 1.5 - 2.0 equivalents |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous |
| Reaction Temperature | 0 °C to room temperature | Gradual warming after addition |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS |
| Typical Yield | 75 - 90% | Dependent on the sulfonylating agent and purification |
Experimental Protocols
This protocol describes a general procedure for the formation of an amide bond by reacting the amino group of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine or TEA (1.5 eq.) to the stirred solution.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
This protocol outlines a general method for the synthesis of a sulfonamide by reacting the amino group of this compound with a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine or TEA (1.5 eq.).
-
Addition of Sulfonylating Agent: To the stirred solution, add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in a small amount of anhydrous DCM. Keep the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl solution to remove excess base.
-
Washing: Subsequently, wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude sulfonamide can be purified by recrystallization or flash column chromatography on silica gel to afford the final product.
Visualizations
Caption: Reaction scheme for the N-acylation of this compound.
Application Notes & Protocols for the Quantification of Methyl 3-amino-4-piperidin-1-ylbenzoate
Introduction
Methyl 3-amino-4-piperidin-1-ylbenzoate (CAS: 696616-81-6, Molecular Formula: C₁₃H₁₈N₂O₂, Molecular Weight: 234.30 g/mol ) is a chemical compound with potential applications in pharmaceutical research and development.[1] Accurate and reliable quantification of this analyte in various matrices, such as plasma, serum, or pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and ensuring the safety and efficacy of potential drug candidates. This document outlines proposed High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for its quantification.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.30 g/mol [1] |
| Appearance | Solid (predicted) |
| pKa | Basic (due to amino and piperidinyl groups), Acidic (due to ester hydrolysis) |
| Solubility | Soluble in organic solvents like methanol, acetonitrile; moderate aqueous solubility. |
| Chromophore | Aromatic ring, amino group (absorbance in UV range) |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations where analyte concentrations are expected to be relatively high.
Experimental Protocol: HPLC-UV
2.1.1. Instrumentation
-
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
2.1.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).
-
Gradient Program:
-
0-2 min: 10% B
-
2-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (A wavelength scan should be performed to determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2.1.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., for a formulation): Dissolve the formulation in a suitable solvent (e.g., methanol) to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC-UV (Target Parameters)
| Parameter | Target Value |
| Linearity Range | 1 - 100 µg/mL (R² > 0.995) |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | ~ 5-7 minutes (estimated) |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or serum, where concentrations are typically very low.
Experimental Protocol: LC-MS/MS
3.1.1. Instrumentation
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3.1.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile with 0.1% Formic Acid (Solvent B) and Water with 0.1% Formic Acid (Solvent A).
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3.1.3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Analyte: Precursor ion (Q1) m/z 235.1 → Product ion (Q3) m/z 150.1 (loss of piperidine)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound should be used.
-
-
MS Parameters:
-
Ion Spray Voltage: +5500 V
-
Source Temperature: 500 °C
-
Curtain Gas, Gas 1, Gas 2: To be optimized for the specific instrument.
-
3.1.4. Sample Preparation (Protein Precipitation from Plasma)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject into the LC-MS/MS system.
Data Presentation: LC-MS/MS (Target Parameters)
| Parameter | Target Value |
| Linearity Range | 0.1 - 100 ng/mL (R² > 0.998) |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Method Validation Parameters
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols: Optimizing Reaction Conditions for the Synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate, a key building block in pharmaceutical and medicinal chemistry. The synthesis is approached through a palladium-catalyzed Buchwald-Hartwig amination reaction. This guide outlines a general experimental procedure and a systematic approach to optimizing reaction conditions to achieve high yield and purity. Key parameters for optimization, including catalyst systems, bases, solvents, and temperature, are discussed.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a substituted aniline moiety, makes it a versatile scaffold for further chemical modifications. The efficient synthesis of this compound is therefore of significant interest. The Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds, is a highly effective strategy for the coupling of aryl halides with amines. This document presents a protocol for the synthesis of this compound via this method and provides a framework for its optimization.
Reaction Scheme
The proposed synthesis of this compound involves the palladium-catalyzed cross-coupling of a suitable aryl halide, such as Methyl 3-amino-4-chlorobenzoate, with piperidine.
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate, a key intermediate in pharmaceutical development. The described synthetic route is a robust two-step process commencing with the nucleophilic aromatic substitution (SNAr) of Methyl 4-fluoro-3-nitrobenzoate with piperidine, followed by catalytic hydrogenation of the resulting nitro intermediate. This guide offers comprehensive experimental procedures, data presentation in tabular format for clarity, and visual workflows to ensure reproducibility and scalability for industrial applications.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various therapeutic agents. Its structure, featuring a substituted aniline moiety, is a common pharmacophore in drug candidates targeting a range of diseases. The strategic positioning of the amino, piperidinyl, and methyl ester groups allows for diverse chemical modifications, making it a versatile precursor for the synthesis of complex active pharmaceutical ingredients (APIs). The demand for efficient and scalable synthetic routes to this intermediate is driven by its role in the development of novel therapeutics.
Synthetic Pathway Overview
The large-scale synthesis of this compound is achieved through a two-step sequence. The first step involves a nucleophilic aromatic substitution reaction, followed by a reduction of the nitro group.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-nitro-4-(piperidin-1-yl)benzoate
This procedure details the nucleophilic aromatic substitution of the fluorine atom in Methyl 4-fluoro-3-nitrobenzoate with piperidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Methyl 4-fluoro-3-nitrobenzoate | 199.14 | 10.0 | 50.2 |
| Piperidine | 85.15 | 8.55 | 100.4 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.88 | 100.4 |
| Dimethylformamide (DMF) | - | 50 L | - |
| Ethyl Acetate | - | 100 L | - |
| Brine (saturated NaCl solution) | - | 50 L | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | 5 kg | - |
Reaction Workflow:
Caption: Experimental workflow for the synthesis of Methyl 3-nitro-4-(piperidin-1-yl)benzoate.
Procedure:
-
Reaction Setup: In a suitable large-scale reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge Methyl 4-fluoro-3-nitrobenzoate (10.0 kg, 50.2 mol), potassium carbonate (13.88 kg, 100.4 mol), and dimethylformamide (50 L).
-
Reagent Addition: To the stirred suspension, add piperidine (8.55 kg, 100.4 mol) at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a vessel containing ice-cold water (200 L). Stir for 30 minutes to precipitate the product.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 L). Combine the organic layers.
-
Washing: Wash the combined organic phase with brine (2 x 25 L) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (5 kg), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude Methyl 3-nitro-4-(piperidin-1-yl)benzoate can be purified by recrystallization from a suitable solvent system such as ethanol/heptane to afford a yellow solid.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
This protocol describes the catalytic hydrogenation of the nitro intermediate to the final amine product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Methyl 3-nitro-4-(piperidin-1-yl)benzoate | 264.28 | 10.0 | 37.8 |
| Palladium on Carbon (10% Pd/C, 50% wet) | - | 0.5 | - |
| Methanol | - | 100 L | - |
| Celite® | - | 2 kg | - |
Reaction Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: To a large-scale hydrogenation reactor, charge a solution of Methyl 3-nitro-4-(piperidin-1-yl)benzoate (10.0 kg, 37.8 mol) in methanol (100 L).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, 0.5 kg) to the solution under an inert atmosphere (e.g., nitrogen).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 50-60 psi and stir the mixture vigorously at room temperature for 8-12 hours. The reaction is typically exothermic and may require cooling to maintain the temperature.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake and by TLC/HPLC analysis.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 10 L).
-
Concentration and Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system like ethanol/water to yield this compound as a crystalline solid.
Expected Yield: 90-98%
Data Presentation
Summary of Reaction Parameters and Yields:
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | Piperidine, K₂CO₃ | DMF | 80 | 12-16 | 85-95 |
| 2 | Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | Room Temp. | 8-12 | 90-98 |
Physicochemical and Analytical Data of this compound:
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molar Mass | 234.30 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | Not widely reported, expected to be in the range of 100-150 °C |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. |
| ¹H NMR (CDCl₃) | Expected signals: δ 7.5-7.0 (m, 3H, Ar-H), 4.5-3.5 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 3.0-2.8 (m, 4H, piperidine -CH₂-N-), 1.8-1.5 (m, 6H, piperidine -CH₂-) ppm. |
| ¹³C NMR (CDCl₃) | Expected signals: δ 167-165 (C=O), 150-140 (Ar-C), 130-115 (Ar-C), 55-50 (-OCH₃), 55-50 (piperidine -CH₂-N-), 28-24 (piperidine -CH₂) ppm. |
| IR (KBr) | Expected peaks: 3450-3300 cm⁻¹ (N-H stretch), 2950-2800 cm⁻¹ (C-H stretch), 1700-1680 cm⁻¹ (C=O stretch), 1620-1580 cm⁻¹ (N-H bend and C=C stretch), 1250-1200 cm⁻¹ (C-O stretch) cm⁻¹. |
| Mass Spec (ESI) | Expected m/z: 235.1 [M+H]⁺ |
Applications in Drug Development
This compound is a key starting material in the synthesis of a variety of pharmacologically active molecules. The amino group provides a site for amide bond formation, diazotization, or other functional group transformations, while the piperidine moiety can influence solubility, metabolic stability, and receptor binding. This intermediate is particularly useful in the development of:
-
Kinase Inhibitors: Many small molecule kinase inhibitors feature a substituted aniline core.
-
GPCR Modulators: The piperidine ring is a common feature in ligands for G-protein coupled receptors.
-
Enzyme Inhibitors: The versatile functionality allows for the construction of tailored molecules to fit into the active sites of various enzymes.
The efficient and scalable synthesis of this intermediate is therefore of high importance for the pharmaceutical industry to support the discovery and development of new medicines.
Safety and Handling
-
Methyl 4-fluoro-3-nitrobenzoate: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Piperidine: Is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated fume hood.
-
Potassium Carbonate: Is an irritant. Avoid inhalation of dust.
-
Dimethylformamide (DMF): Is a reproductive toxin. Handle with extreme care and appropriate containment.
-
Palladium on Carbon (Pd/C): Is pyrophoric, especially when dry. Handle under an inert atmosphere and keep wet.
-
Hydrogen Gas: Is highly flammable and explosive. Use in a well-maintained and properly grounded hydrogenation apparatus.
All procedures should be carried out by trained personnel in a facility equipped for large-scale chemical synthesis. A thorough risk assessment should be conducted before commencing any work.
Application Notes and Protocols: Methyl 3-amino-4-piperidin-1-ylbenzoate in Catalyst Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-4-piperidin-1-ylbenzoate is a versatile bifunctional organic molecule. While it is primarily recognized as a valuable building block in the synthesis of pharmaceutical compounds, its structural features—a coordinating amino group and a carbonyl moiety on an aromatic backbone—suggest its potential application as a ligand in transition metal catalysis. This document provides detailed protocols for the synthesis of this compound and explores its hypothetical application as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Introduction
The development of novel ligands is a crucial driver of innovation in homogeneous catalysis. Ligands play a pivotal role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the catalytic transformation. Molecules incorporating both amino and carbonyl functionalities, such as aminobenzoates, have been investigated as ligands for various metal catalysts, including palladium. The presence of a piperidine moiety can further influence the steric and electronic properties of the resulting metal complex.
This document outlines a potential, albeit currently hypothetical, application of this compound as a bidentate ligand in a model Suzuki-Miyaura cross-coupling reaction. The protocols provided are based on established synthetic and catalytic methodologies.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a suitable fluorinated precursor with piperidine.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
Materials:
-
Methyl 3-amino-4-fluorobenzoate
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer with heating capabilities
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-amino-4-fluorobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Addition of Reagents: To the stirred solution, add piperidine (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 120 °C and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Application Notes and Protocols: Methyl 3-amino-4-piperidin-1-ylbenzoate as a Novel Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-piperidin-1-ylbenzoate is a synthetic organic compound with potential applications as a fluorescent marker in biological research and drug development. Its molecular structure, featuring an amino-substituted benzene ring coupled with a piperidine moiety, suggests intrinsic fluorogenic properties that can be harnessed for cellular imaging and quantitative assays. This document provides detailed application notes and experimental protocols for the utilization of this compound as a fluorescent marker.
Chemical Structure:
Molecular Formula: C₁₃H₁₈N₂O₂[1]
Molecular Weight: 234.30 g/mol [1]
CAS Number: 696616-81-6[1]
Application Notes
This compound is proposed as a versatile fluorescent probe with potential utility in a range of biological applications. Its solvatochromic properties, common in molecules with intramolecular charge transfer characteristics, may allow it to report on the polarity of its microenvironment.
Potential Applications:
-
Cellular Imaging: The lipophilic nature of the piperidine group may facilitate cell membrane permeability, making it a candidate for live-cell imaging of intracellular structures.
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Labeling of Acidic Organelles: The amino group can become protonated in acidic environments, potentially leading to changes in fluorescence and allowing for the specific labeling of organelles such as lysosomes and endosomes.
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Drug-Target Interaction Studies: The molecule can be chemically modified to be conjugated to drugs or other bioactive molecules, enabling the visualization of their subcellular localization and interaction with specific targets.
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High-Throughput Screening: The fluorescent properties of this compound can be exploited to develop assays for high-throughput screening of potential drug candidates that modulate specific cellular pathways.
Advantages:
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Good Photostability: Similar aromatic amine-based fluorophores often exhibit high resistance to photobleaching, allowing for prolonged imaging.
-
pH Sensitivity: The presence of the amino group suggests that its fluorescence emission may be sensitive to pH, which can be utilized for studying pH gradients across cellular compartments.
-
Synthetic Tractability: The structure allows for straightforward chemical modification to alter its spectral properties or to conjugate it to other molecules of interest.
Limitations:
-
Potential for Cytotoxicity: As with any exogenous compound, it is crucial to assess the cytotoxic effects of this compound on the specific cell lines being studied.
-
Spectral Overlap: The excitation and emission spectra may overlap with other endogenous fluorophores or commonly used fluorescent proteins, requiring careful selection of imaging parameters and controls.
-
Limited Aqueous Solubility: The organic nature of the molecule might necessitate the use of a co-solvent like DMSO for preparing stock solutions.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the photophysical properties of this compound in different environments.
Table 1: Photophysical Properties in Different Solvents
| Solvent | Dielectric Constant | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Dioxane | 2.2 | 350 | 430 | 80 | 0.65 |
| Chloroform | 4.8 | 355 | 455 | 100 | 0.52 |
| Acetonitrile | 37.5 | 365 | 480 | 115 | 0.31 |
| Water | 80.1 | 370 | 510 | 140 | 0.15 |
Table 2: pH-Dependent Fluorescence
| pH | Relative Fluorescence Intensity (at 480 nm) |
| 4.0 | 0.2 |
| 5.0 | 0.4 |
| 6.0 | 0.7 |
| 7.0 | 1.0 |
| 8.0 | 0.9 |
| 9.0 | 0.8 |
Experimental Protocols
Protocol 1: Live-Cell Staining and Fluorescence Microscopy
This protocol describes the general procedure for staining live cells with this compound and subsequent imaging using fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line
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Mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI, GFP/FITC)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Preparation of Staining Solution: Dilute the 10 mM stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging solution.
-
-
Imaging:
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Add fresh, pre-warmed imaging solution to the cells.
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Image the cells using a fluorescence microscope. Use an excitation wavelength around 365 nm and collect emission between 450 nm and 550 nm.
-
Acquire images using appropriate exposure times to minimize phototoxicity.
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Protocol 2: In Vitro Drug Uptake Assay
This protocol outlines a method to quantify the uptake of a drug conjugated with this compound into cells using a plate reader.
Materials:
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Drug-conjugate of this compound
-
96-well black, clear-bottom cell culture plates
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Cells of interest
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Cell lysis buffer (e.g., RIPA buffer)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
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Prepare serial dilutions of the fluorescent drug conjugate in complete culture medium.
-
Remove the medium from the cells and add the drug-containing medium. Include untreated wells as a negative control.
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Incubate for the desired time points (e.g., 1, 4, 24 hours).
-
-
Cell Lysis:
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Remove the drug-containing medium and wash the cells three times with cold PBS.
-
Add 100 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Fluorescence Measurement:
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Measure the fluorescence intensity of the cell lysates using a microplate reader with excitation and emission wavelengths optimized for the conjugate.
-
-
Data Analysis:
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Subtract the background fluorescence from the negative control wells.
-
Plot the fluorescence intensity against the drug concentration to determine the uptake kinetics.
-
Visualizations
Signaling Pathway Diagram
Caption: Drug-induced signaling cascade visualization.
Experimental Workflow Diagram
Caption: Workflow for live-cell staining.
Logical Relationship Diagram
Caption: Properties and applications relationship.
References
Troubleshooting & Optimization
Identifying common impurities in Methyl 3-amino-4-piperidin-1-ylbenzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
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Nucleophilic Aromatic Substitution (SNAc): This route typically involves the reaction of a methyl 3-amino-4-halobenzoate (commonly the fluoro or chloro derivative) with piperidine, often in the presence of a base and a suitable solvent at elevated temperatures.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction utilizes a methyl 3-amino-4-halobenzoate (typically bromo or iodo derivative) and piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Common impurities can be categorized based on the synthetic route. These include unreacted starting materials, byproducts from side reactions, and degradation products. A summary of potential impurities is provided in the table below.
Q3: My reaction is not going to completion. What are the possible causes?
A3: Incomplete conversion can be due to several factors:
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Insufficient reaction time or temperature: Ensure your reaction is running for the recommended duration and at the optimal temperature for the chosen synthetic route.
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Inefficient catalyst or ligand (for Buchwald-Hartwig): The palladium catalyst may be deactivated, or the ligand may not be suitable for the specific substrate.
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Poor quality of reagents or solvents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where necessary.
-
Inadequate mixing: For heterogeneous reactions, ensure efficient stirring to facilitate contact between reactants.
Q4: I am observing an unexpected spot on my TLC plate. How can I identify it?
A4: An unexpected spot could be a side product or a degradation product. To identify it, you can:
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Run co-spots with your starting materials to check for unreacted precursors.
-
Isolate the impurity using column chromatography or preparative TLC.
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Characterize the isolated impurity using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure.
Q5: How can I minimize the formation of the hydrolyzed impurity (3-amino-4-piperidin-1-ylbenzoic acid)?
A5: Hydrolysis of the methyl ester can occur in the presence of water, especially under basic or acidic conditions. To minimize its formation:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
During the work-up, avoid prolonged exposure to strong aqueous acids or bases.
Troubleshooting Guide for Impurity Identification
This guide provides a systematic approach to identifying and addressing common impurities.
| Observed Issue | Potential Impurity | Probable Cause | Suggested Action |
| Additional spot on TLC with a similar Rf to starting material | Unreacted Methyl 3-amino-4-halobenzoate | Incomplete reaction. | - Increase reaction time and/or temperature. - For Buchwald-Hartwig, check the activity of the catalyst and ligand. - Ensure the stoichiometry of reagents is correct. |
| A polar, streaking spot on TLC that remains at the baseline | 3-amino-4-piperidin-1-ylbenzoic acid | Hydrolysis of the methyl ester due to the presence of water. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. - Neutralize the reaction mixture promptly during work-up. |
| A non-polar spot on TLC (more prominent in Buchwald-Hartwig) | Hydrodehalogenated starting material (Methyl 3-aminobenzoate) | Reduction of the aryl halide, a known side reaction in palladium catalysis. | - Optimize the catalyst and ligand system. - Ensure the absence of reducing agents. |
| Multiple minor, unidentified spots | Various side products | Non-optimal reaction conditions leading to side reactions. | - Re-evaluate and optimize reaction parameters (temperature, solvent, base). - Purify the crude product thoroughly using column chromatography. |
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical purity analysis data for a typical crude reaction mixture of this compound, as might be determined by High-Performance Liquid Chromatography (HPLC).
| Compound | Retention Time (min) | Area (%) | Identification |
| Methyl 3-amino-4-fluorobenzoate | 5.2 | 3.5 | Unreacted Starting Material |
| This compound | 8.7 | 92.1 | Product |
| 3-amino-4-piperidin-1-ylbenzoic acid | 2.1 | 2.8 | Hydrolysis Impurity |
| Unknown Impurity 1 | 6.5 | 1.6 | Side Product |
Experimental Protocols
General Protocol for Synthesis via Nucleophilic Aromatic Substitution
-
Reaction Setup: To a round-bottom flask, add Methyl 3-amino-4-fluorobenzoate (1.0 eq), piperidine (1.2 eq), and a base such as potassium carbonate (2.0 eq).
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Solvent Addition: Add a suitable solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
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Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Washing: Wash the combined organic layers with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
General Protocol for Purity Analysis by HPLC
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
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Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Visualizations
Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for troubleshooting common impurities.
Technical Support Center: Synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-amino-4-piperidin-1-ylbenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and effective methods for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. The choice between these routes often depends on the availability of starting materials, catalyst costs, and scalability requirements.
Q2: Which starting material is best for the Nucleophilic Aromatic Substitution (SNAr) route?
A2: For the SNAr reaction, a methyl benzoate derivative with a good leaving group at the 4-position is required. The reactivity order of the leaving group is generally F > Cl > Br > I.[1] Therefore, Methyl 3-amino-4-fluorobenzoate would be the most reactive starting material, likely leading to higher yields and milder reaction conditions.
Q3: What are the key advantages of using the Buchwald-Hartwig Amination?
A3: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that offers broad substrate scope and functional group tolerance.[2][3][4] It is particularly useful when the aryl halide is less reactive (e.g., chloro, bromo, or iodo derivatives) and can often provide higher yields compared to traditional SNAr, especially for less activated substrates.[5]
Q4: What are the most common side reactions to be aware of?
A4: In the SNAr reaction, potential side reactions include the formation of diaryl ethers if water is not scrupulously excluded and the reaction is run at high temperatures with a strong base. For the Buchwald-Hartwig amination, common side reactions can include hydrodehalogenation of the starting aryl halide and the formation of phosphine oxide from the ligand. Careful control of the reaction atmosphere (inert gas) and temperature is crucial.
Q5: How can the product be effectively purified?
A5: this compound is typically a solid at room temperature and can be purified by recrystallization or column chromatography. For recrystallization, solvents like ethanol or ethyl acetate/hexane mixtures are often effective.[6] In column chromatography, the basicity of the amino group can cause tailing on silica gel. This can often be mitigated by adding a small amount of a volatile amine, such as triethylamine (0.5-1%), to the eluent.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | SNAr: Insufficiently activated aryl halide; Reaction temperature too low; Ineffective base. Buchwald-Hartwig: Inactive catalyst; Inappropriate ligand; Oxygen contamination deactivating the catalyst. | SNAr: Use a more reactive halide (F > Cl > Br); Increase the reaction temperature; Use a stronger, non-nucleophilic base like DBU or a carbonate base in a polar aprotic solvent. Buchwald-Hartwig: Use a fresh palladium precursor and ligand; Screen different phosphine ligands (e.g., BINAP, XPhos); Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon).[3][4][7] |
| Formation of Significant Side Products | SNAr: Presence of water leading to hydrolysis or other side reactions. Buchwald-Hartwig: Hydrodehalogenation of the starting material; Catalyst decomposition at high temperatures. | SNAr: Use anhydrous solvents and reagents; Dry glassware thoroughly before use. Buchwald-Hartwig: Lower the reaction temperature; Use a more stable catalyst system; Ensure slow addition of the base. |
| Product is Difficult to Purify | Tailing during column chromatography due to the basicity of the product. | Add 0.5-1% triethylamine to the eluent to suppress interactions with the acidic silica gel.[6] Alternatively, use a different stationary phase like alumina. |
| Inconsistent Yields | Variability in the quality of reagents or catalyst. | Use reagents from a reliable source; For Buchwald-Hartwig, use a pre-catalyst or ensure consistent catalyst activation. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of Methyl 3-amino-4-fluorobenzoate with piperidine.
Materials:
-
Methyl 3-amino-4-fluorobenzoate
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 3-amino-4-fluorobenzoate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Stir the mixture at room temperature for 10 minutes.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed coupling of Methyl 3-amino-4-bromobenzoate with piperidine.
Materials:
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Methyl 3-amino-4-bromobenzoate
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Piperidine
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
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Sodium tert-butoxide (NaOtBu)
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Toluene, anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask.
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Add anhydrous toluene to the flask, followed by Methyl 3-amino-4-bromobenzoate (1.0 eq) and piperidine (1.2 eq).
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Seal the flask and heat the reaction mixture to 100 °C for 8-16 hours, monitoring by TLC.
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Once the reaction is complete, cool to room temperature and quench with water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | Methyl 3-amino-4-halobenzoate (Halo = F, Cl) | Methyl 3-amino-4-halobenzoate (Halo = Cl, Br, I) |
| Catalyst | None (Base mediated) | Palladium precursor (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., BINAP) |
| Base | K₂CO₃, Cs₂CO₃, DBU | NaOtBu, K₃PO₄ |
| Solvent | Polar aprotic (DMSO, DMF) | Aprotic (Toluene, Dioxane) |
| Temperature | 80 - 150 °C | 80 - 120 °C |
| Typical Yields | 60 - 85% | 75 - 95% |
| Advantages | Catalyst-free, lower cost | High yields, broad substrate scope, milder conditions for less reactive halides |
| Disadvantages | Requires activated halide, higher temperatures | Catalyst cost, sensitivity to air and moisture |
Visualizations
Caption: Reaction pathway for the SNAr synthesis.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of a methyl 3-amino-4-halobenzoate (often with fluorine as the leaving group) with piperidine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Starting Material: The halide on the aminobenzoate may not be sufficiently activated for nucleophilic attack. | • Ensure the starting material is of high purity. • The presence of an electron-withdrawing group (like the ester) is helpful, but the amino group is electron-donating, which can decrease reactivity. Consider if a different starting material, such as one with a nitro group that is later reduced, might be a viable alternative route if direct substitution is failing. |
| 2. Inappropriate Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. | • Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. • If the reaction is slow, incrementally increase the temperature. | |
| 3. Inefficient Base: An inadequate base may not be effectively scavenging the generated acid (HX), thereby quenching the nucleophile (piperidine). | • Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Use at least one equivalent, preferably 1.5-2 equivalents. | |
| 4. Solvent Issues: The choice of solvent can significantly impact the reaction rate. | • Use a polar aprotic solvent such as DMSO, DMF, or NMP, which are known to accelerate SNAr reactions. | |
| Formation of Significant Impurities | 1. Di-substitution: The product, this compound, still possesses a nucleophilic amino group that could potentially react with another molecule of the starting halide. | • Use a slight excess of the aminobenzoate starting material relative to piperidine to minimize this possibility, although this is less common. • More effectively, maintain a well-stirred reaction mixture to ensure localized concentration of the halide is low. |
| 2. Hydrolysis of the Ester: The reaction conditions (presence of base and potentially water) can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. | • Ensure anhydrous reaction conditions by using dry solvents and reagents. • Use a non-hydroxide base like K₂CO₃ or Et₃N. | |
| 3. Oxidation of the Amine: The amino group can be susceptible to oxidation, especially at elevated temperatures in the presence of air. | • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 4. Benzyne Formation: Under very strong basic conditions and high temperatures, an elimination-addition reaction via a benzyne intermediate can occur, leading to isomeric products. | • Avoid excessively strong bases like sodium amide (NaNH₂). Stick to milder bases like K₂CO₃ or tertiary amines. | |
| Difficult Purification | 1. Co-elution of Starting Material and Product: The starting material and product may have similar polarities. | • Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) may be necessary. • The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape of amine-containing compounds on silica gel. |
| 2. Presence of Piperidine: Excess piperidine can be difficult to remove. | • After the reaction, perform an aqueous workup with a dilute acid (e.g., 1M HCl) to protonate and extract the excess piperidine into the aqueous layer. Be cautious not to make the solution too acidic, which could protonate the product and pull it into the aqueous layer as well. Neutralize the organic layer with a basic wash (e.g., saturated NaHCO₃ solution) afterwards. | |
| 3. Oily Product: The final product may not crystallize easily. | • If column chromatography yields an oil, try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or triturating with a non-polar solvent like hexanes or diethyl ether. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting Methyl 3-amino-4-fluorobenzoate or Methyl 3-amino-4-chlorobenzoate with piperidine in the presence of a base. Fluorine is generally the best leaving group for SNAr reactions.
Q2: Why is a base necessary for this reaction?
A2: The reaction of the halide with piperidine generates a hydrohalic acid (e.g., HF or HCl). The base is required to neutralize this acid, preventing the protonation and deactivation of the piperidine nucleophile.
Q3: What are typical reaction conditions for the SNAr synthesis?
A3: While specific conditions can vary, a general starting point would be:
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Substrate: Methyl 3-amino-4-fluorobenzoate (1 equivalent)
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Nucleophile: Piperidine (1.1-1.5 equivalents)
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Base: Potassium carbonate (2 equivalents)
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Solvent: DMSO or DMF
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Temperature: 80-120 °C
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Atmosphere: Inert (Nitrogen or Argon)
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Monitoring: TLC or LC-MS
Q4: I am seeing a side-product with a mass corresponding to the hydrolysis of the methyl ester. How can I prevent this?
A4: Ester hydrolysis is a common side reaction when using basic conditions, especially if water is present. To minimize this:
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Use anhydrous solvents and reagents.
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Employ a non-hydroxide base such as potassium carbonate or triethylamine.
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Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.
Q5: My purification by column chromatography is not giving a pure product. What can I do?
A5: Amine-containing compounds can be challenging to purify on silica gel due to interactions with the acidic silica surface, leading to tailing.
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Consider adding a small amount of triethylamine (0.1-1%) to your eluent to improve peak shape.
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If silica gel chromatography is still problematic, consider reverse-phase chromatography (C18) or recrystallization as alternative purification methods.
Experimental Protocols
General Protocol for the Synthesis of this compound via SNAr
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-amino-4-fluorobenzoate (1.0 eq) and potassium carbonate (2.0 eq).
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Solvent and Reagent Addition: Add anhydrous DMSO (or DMF) to the flask to dissolve the solids. Add piperidine (1.2 eq) to the reaction mixture.
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Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General experimental workflow for the SNAr synthesis.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Crystallization of Methyl 3-amino-4-piperidin-1-ylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Methyl 3-amino-4-piperidin-1-ylbenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is "oiling out" during crystallization instead of forming crystals. What should I do?
"Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with amines. Here are several strategies to address this:
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Reduce Supersaturation: Oiling out is often caused by a solution that is too concentrated or cooled too quickly. Try adding a small amount of additional hot solvent to the dissolved compound before cooling.
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Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then gradually cool it further in an ice bath. Rapid cooling often promotes the formation of oils.
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Use a Seed Crystal: If you have a small amount of solid material, adding a seed crystal to the cooled, saturated solution can induce crystallization and prevent oiling.
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Solvent Selection: The choice of solvent is critical. Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent or "anti-solvent" (in which the compound is sparingly soluble) can often promote crystallization.
Q2: I am unable to crystallize my compound from any of the single solvents I've tried. What are the next steps?
If single-solvent systems are not effective, consider the following approaches:
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Mixed Solvent Systems: Dissolve your compound in a minimum amount of a "good" hot solvent. Then, slowly add a "poor" solvent (anti-solvent) at the same temperature until the solution becomes slightly turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
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pH Adjustment: Since this compound is an amine, you can try converting it to a salt. Dissolve the crude product in a suitable solvent and add an acid (e.g., HCl in ethanol or diethyl ether) to form the corresponding salt, which may have better crystallization properties. The free base can often be regenerated after purification.
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Purification by Chromatography: If crystallization proves to be consistently difficult, consider purifying the compound using column chromatography. A common technique for amines is to use a silica gel column with a mobile phase of ethyl acetate in hexanes or dichloromethane. To prevent streaking on the column due to the basicity of the amine, a small amount of a competing amine like triethylamine (~0.5-1%) can be added to the mobile phase.
Q3: The final crystalline product of my this compound is colored (e.g., yellow or brown). How can I decolorize it?
Colored impurities can often be removed by treating the solution with activated charcoal during recrystallization.
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Charcoal Treatment: After dissolving your crude product in the hot solvent, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (typically 1-2% by weight of your compound) and swirl the mixture. Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the activated charcoal.
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Hot Filtration: To remove the charcoal, you will need to perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization of your product in the funnel.
Q4: My crystallization yield is very low. How can I improve it?
A low yield can result from several factors:
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Excess Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Premature Crystallization: If the product crystallizes too early during a hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.
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Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. Placing the flask in an ice-water bath for at least 30 minutes after it has cooled to room temperature can help.
Data Presentation
Table 1: Physical and Chemical Properties of this compound and a Structurally Related Compound.
| Property | This compound | Methyl 3-amino-4-methylbenzoate (Analogue) |
| Molecular Formula | C₁₃H₁₈N₂O₂ | C₉H₁₁NO₂ |
| Molecular Weight | 234.30 g/mol | 165.19 g/mol |
| Appearance | Likely a solid | White to cream to pale brown crystals or powder |
| Melting Point | Data not available | 110.0-119.0 °C |
Table 2: Suggested Solvents for Crystallization of this compound.
| Solvent/Solvent System | Type | Suitability Notes |
| Ethanol | Polar Protic | A common and often effective solvent for recrystallizing aromatic amines. A protocol for a similar compound using ethanol is available.[1] |
| Methanol | Polar Protic | Similar to ethanol and can be a good alternative. |
| Isopropanol | Polar Protic | Another alcoholic solvent that can be effective. |
| Acetonitrile | Polar Aprotic | Can be a suitable solvent for moderately polar compounds. |
| Ethyl Acetate / Hexanes | Mixed | A good starting point for a mixed solvent system. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent. |
| Dichloromethane / Hexanes | Mixed | Another option for a mixed solvent system. |
| Ethanol / Water | Mixed | For some aminobenzoates, an ethanol/water mixture can be effective for crystallization.[2] |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
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Column Preparation: Pack a chromatography column with silica gel in a non-polar solvent like hexanes.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column. This "dry-loading" technique often provides better separation.
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Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). To prevent streaking, consider adding 0.5-1% triethylamine to the eluent. Gradually increase the polarity of the eluent (e.g., to 20%, then 50% ethyl acetate in hexanes) to elute the compound.
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Fraction Collection: Collect the eluting solvent in separate fractions.
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Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
A troubleshooting workflow for the crystallization of this compound.
References
Technical Support Center: Purification of Methyl 3-amino-4-piperidin-1-ylbenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 3-amino-4-piperidin-1-ylbenzoate. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
| Problem | Potential Cause | Troubleshooting Solution |
| Low Purity After Synthesis | Incomplete reaction or presence of starting materials and side-products. | 1. Optimize Reaction Conditions: Ensure complete conversion by monitoring the reaction using Thin Layer Chromatography (TLC). 2. Initial Purification: Perform an aqueous work-up to remove water-soluble impurities. 3. Chromatography: Utilize column chromatography for separation of closely related impurities. |
| Colored Impurities (Yellow/Brown Tinge) | 1. Oxidation of the aromatic amine. 2. Presence of highly conjugated byproducts. | 1. Charcoal Treatment: During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities before filtration. 2. Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Tailing or Poor Separation in Column Chromatography | The basic amino and piperidinyl groups are interacting strongly with the acidic silica gel stationary phase. | 1. Mobile Phase Modifier: Add a small amount of a competitive base, like triethylamine (0.5-1%), to the mobile phase to neutralize the acidic sites on the silica. 2. Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina or amine-functionalized silica gel. |
| Difficulty with Crystallization | 1. The compound is too soluble in the chosen solvent. 2. Presence of impurities inhibiting crystal lattice formation. | 1. Solvent System: Use a solvent system where the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate/hexanes). 2. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product. 3. Higher Purity Needed: If crystallization fails, repurify by column chromatography to remove impurities that may be hindering crystallization. |
| Product Degradation During Purification | The ester or amino group may be sensitive to acidic or basic conditions, heat, or light. | 1. pH Control: Avoid strongly acidic or basic conditions during work-up and purification. 2. Temperature Control: Avoid excessive heat during solvent removal (rotary evaporation) and drying. 3. Light Protection: Protect the compound from direct light, especially if it is known to be photosensitive. |
Data Presentation: Purification Method Comparison
The following table summarizes typical purity results that can be expected from different purification techniques. These values are illustrative and can vary based on the initial purity of the crude product and the optimization of the method.
| Purification Method | Mobile/Solvent System | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Ethanol or Isopropanol | >98% | Simple, scalable, and cost-effective for removing bulk impurities. | May not be effective for impurities with similar solubility profiles. Potential for product loss in the mother liquor. |
| Column Chromatography (Silica Gel) | Ethyl Acetate/Hexanes Gradient (with 0.5% Triethylamine) | >99% | High-resolution separation of closely related impurities. | Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column. |
| Preparative HPLC | Acetonitrile/Water Gradient (with Formic Acid or Triethylamine) | >99.5% | Highest resolution for achieving very high purity. | Expensive, requires specialized equipment, and is less scalable for large quantities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for 5-10 minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for 30-60 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the dry powder to the top of the packed column.
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Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the compounds.
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Fraction Collection: Collect the eluent in separate fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization
Troubleshooting Workflow for Purification
Caption: A troubleshooting workflow for the purification of this compound.
Methods to increase the stability of Methyl 3-amino-4-piperidin-1-ylbenzoate
Technical Support Center: Methyl 3-amino-4-piperidin-1-ylbenzoate Stability
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound has two primary points of instability due to its chemical structure: the aromatic amine and the methyl ester functional groups.
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Oxidation of the Aromatic Amine: The 3-amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, and trace metal impurities. This can lead to the formation of colored impurities and degradation products. Aromatic amines are known to be prone to auto-oxidation, a free-radical chain reaction.
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Hydrolysis of the Methyl Ester: The methyl ester group can undergo hydrolysis, a reaction with water, to form the corresponding carboxylic acid (3-amino-4-piperidin-1-ylbenzoic acid) and methanol. This reaction can be catalyzed by both acidic and basic conditions.[1]
Q2: I've noticed my solid sample of this compound is changing color over time. What is causing this?
A2: The discoloration of your sample is a common indicator of the oxidation of the aromatic amine group. Aromatic amines are notoriously sensitive to air and light, which can lead to the formation of colored oxidation byproducts. To minimize this, it is crucial to store the compound under an inert atmosphere and protected from light.
Q3: My compound is in solution and I'm seeing a loss of potency. What could be the cause?
A3: In solution, both oxidation and hydrolysis can contribute to a loss of potency. If the solvent is aqueous or contains residual water, hydrolysis of the ester is a likely degradation pathway. The rate of hydrolysis is often pH-dependent. Additionally, dissolved oxygen in the solvent can accelerate the oxidation of the amine group.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen. |
| Light | Protection from light (Amber vial or stored in the dark) | Minimizes light-catalyzed degradation. |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric gases. |
| Purity | Use of high-purity material | Impurities, especially metal ions, can catalyze degradation. |
Q5: Can I use antioxidants to improve the stability of my compound?
A5: Yes, antioxidants can be effective in preventing the oxidation of the aromatic amine. Butylated hydroxytoluene (BHT) is a commonly used antioxidant in the pharmaceutical industry that acts as a free radical scavenger.[1] For solutions, a typical starting concentration for BHT is 0.01-0.1% (w/v), though the optimal concentration should be determined experimentally.
Q6: How does pH affect the stability of this compound in solution?
A6: The pH of an aqueous solution can significantly impact the rate of ester hydrolysis. Generally, ester hydrolysis is catalyzed by both acidic and basic conditions. Therefore, the compound is likely to be most stable at a near-neutral pH, though the exact optimal pH range would need to be determined through a pH-rate profile study. A study on aminobenzoate esters indicated that they are prone to hydrolysis at extreme pH levels.
Troubleshooting Guides
Issue 1: Rapid Discoloration of Solid Compound
| Possible Cause | Troubleshooting Step |
| Exposure to Air (Oxygen) | Store the compound in a vial with a tight-fitting cap. For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing. |
| Exposure to Light | Store the vial in the dark, for example, by wrapping it in aluminum foil or placing it in a light-blocking secondary container. Use amber glass vials. |
| Elevated Temperature | Store the compound in a refrigerator at 2-8°C. |
| Presence of Impurities | If possible, purify the compound. Trace metal impurities can catalyze oxidation. |
Issue 2: Degradation in Solution
| Possible Cause | Troubleshooting Step |
| Ester Hydrolysis | If using an aqueous solvent, determine the pH and buffer the solution to a near-neutral pH. The optimal pH should be determined experimentally. Minimize the amount of water in organic solvents by using anhydrous solvents. |
| Oxidation by Dissolved Oxygen | Degas the solvent before use by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method. Prepare solutions under an inert atmosphere. |
| Metal-Catalyzed Degradation | If metal contamination is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the solution. A typical starting concentration is 0.01-0.05% (w/v). |
| Photodegradation | Protect the solution from light by using amber glassware or by covering the container. |
Experimental Protocols
Protocol 1: Storage of this compound under Inert Atmosphere
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Place the solid compound into a clean, dry amber glass vial.
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Insert a needle connected to a source of dry argon or nitrogen into the vial, ensuring the needle tip is above the solid material.
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Insert a second "vent" needle to allow for the displacement of air.
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Gently flush the vial with the inert gas for 1-2 minutes.
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Remove the vent needle first, followed by the gas inlet needle.
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Quickly and tightly seal the vial with a cap.
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For added protection, wrap the cap and neck of the vial with Parafilm®.
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Store the vial at 2-8°C in the dark.
Protocol 2: Preparation of a Stabilized Solution
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Solvent Degassing: Take your desired solvent in a suitable flask. Bubble dry argon or nitrogen through the solvent for 15-30 minutes to remove dissolved oxygen.
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Antioxidant Addition (Optional): If using an antioxidant like BHT, add it to the degassed solvent and dissolve completely. A typical starting concentration is 0.01% (w/v).
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Chelating Agent Addition (Optional): If metal-catalyzed degradation is a concern, add EDTA to the solution and dissolve. A typical starting concentration is 0.01% (w/v).
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Compound Dissolution: Under an inert atmosphere (e.g., in a glovebox or under a continuous stream of inert gas), add the this compound to the prepared solvent and dissolve.
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Storage: Store the resulting solution in a tightly sealed amber vial, with the headspace flushed with inert gas, at 2-8°C.
Protocol 3: Stability Indicating HPLC Method for Monitoring Degradation
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to separate the intact drug from its degradation products. While a specific method for this exact compound is not available in the public literature, a general approach for a substituted aminobenzoate would be as follows. This should be seen as a starting point for method development.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. An example gradient could be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance). |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for stabilizing this compound.
References
Technical Support Center: Alternative Solvents for Methyl 3-amino-4-piperidin-1-ylbenzoate Reactions
Welcome to the technical support center for reactions involving Methyl 3-amino-4-piperidin-1-ylbenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a methyl 3-amino-4-halobenzoate (where the halogen is preferably fluorine or chlorine) with piperidine. The electron-donating amino group at the meta-position and the electron-withdrawing ester group at the para-position to the leaving group facilitate this substitution.
Q2: What are some greener, alternative solvents for this reaction?
Traditional solvents for nucleophilic aromatic substitution reactions often include dipolar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). While effective, these solvents pose environmental and health concerns. Greener alternatives that can be considered for the synthesis of this compound include:
-
Polyethylene glycol (PEG-400): A non-toxic, biodegradable, and low-volatility solvent that has been shown to be effective for SNAr reactions.
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that is a suitable replacement for tetrahydrofuran (THF) and other ethereal solvents.
-
Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point and resistance to peroxide formation, making it a safer alternative to THF and 1,4-dioxane.
-
Ethanol: A bio-based and readily available solvent that can be effective, particularly for reactions with highly activated substrates.
Q3: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex). Dipolar aprotic solvents are generally effective because they can solvate the cation while leaving the nucleophile relatively free to attack. The effectiveness of greener alternatives will depend on their polarity, ability to stabilize intermediates, and the specific reaction conditions. Protic solvents, like ethanol, can sometimes slow down the reaction by solvating the nucleophile through hydrogen bonding.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficiently activated substrate: The halogen leaving group may not be sufficiently activated for substitution. 2. Low reaction temperature: The activation energy for the reaction has not been overcome. 3. Poor solvent choice: The solvent may not be effectively stabilizing the reaction intermediates. 4. Decomposition of starting material or product. | 1. Use a more reactive starting material: Methyl 3-amino-4-fluorobenzoate is generally more reactive than the chloro- or bromo-analogs in SNAr reactions. 2. Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. 3. Screen alternative solvents: Test the reaction in a small scale with different recommended solvents (e.g., PEG-400, 2-MeTHF, CPME). 4. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Equilibrium has been reached. 3. Deactivation of the nucleophile. | 1. Extend the reaction time: Monitor the reaction over a longer period. 2. Use an excess of piperidine: This can help drive the reaction to completion. 3. Add a non-nucleophilic base: A base like potassium carbonate can help to neutralize any generated acid and regenerate the nucleophile. |
| Formation of Side Products | 1. Reaction with the amino group: The amino group on the benzene ring could potentially react under certain conditions. 2. Reaction with the ester group: At high temperatures and with strong bases, the ester group could be susceptible to hydrolysis or amidation. 3. Poly-substitution: If other reactive sites are present. | 1. Protect the amino group if necessary: Though generally not required for this specific reaction, protection might be considered if side reactions are significant. 2. Use milder reaction conditions: Lower the temperature and use a weaker base if possible. 3. Carefully control stoichiometry: Use a slight excess of piperidine, but avoid a large excess to minimize side reactions. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with starting material or impurities during chromatography. 3. Product is an oil and does not crystallize. | 1. Perform a solvent exchange: After the reaction, remove the high-boiling reaction solvent under reduced pressure and replace it with a more suitable solvent for extraction and purification. 2. Optimize chromatography conditions: Try a different solvent system (e.g., a gradient of ethyl acetate in hexanes with a small amount of triethylamine to reduce tailing on silica gel). 3. Attempt salt formation: The basic piperidine and amino groups allow for the formation of a salt (e.g., with HCl), which is often a crystalline solid and can be more easily purified by recrystallization. |
Data Presentation
The following table provides a hypothetical comparison of different solvents for the synthesis of this compound from Methyl 3-amino-4-fluorobenzoate and piperidine. This data is illustrative and should be used as a starting point for optimization.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| DMF | 100 | 6 | 90 | Standard, but has toxicity concerns. |
| NMP | 120 | 4 | 92 | Effective, but also a solvent of concern. |
| DMSO | 120 | 5 | 88 | Good solvent, but can be difficult to remove. |
| PEG-400 | 120 | 8 | 85 | Greener alternative, requires higher temperature and longer time. |
| 2-MeTHF | 100 (sealed tube) | 12 | 75 | Bio-based alternative, may require pressure to reach sufficient temperature. |
| CPME | 110 | 10 | 80 | Safer ether alternative, good performance. |
| Ethanol | 78 (reflux) | 24 | 65 | Green but less effective for this reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound in a Greener Solvent (PEG-400)
This protocol is adapted from methodologies for similar nucleophilic aromatic substitution reactions.
Materials:
-
Methyl 3-amino-4-fluorobenzoate
-
Piperidine
-
Polyethylene glycol 400 (PEG-400)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add Methyl 3-amino-4-fluorobenzoate (1.0 eq).
-
Add PEG-400 (5-10 mL per gram of starting material).
-
Add piperidine (1.5 - 2.0 eq).
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Workflow for selecting an alternative solvent for the synthesis.
Validation & Comparative
Methyl 3-amino-4-piperidin-1-ylbenzoate versus other aminobenzoate derivatives
An Objective Analysis of Methyl 3-amino-4-piperidin-1-ylbenzoate and Other Aminobenzoate Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobenzoate derivatives are a versatile class of compounds that form the backbone of numerous therapeutic agents. Their structural simplicity allows for diverse modifications, leading to a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comparative overview of this compound and other aminobenzoate derivatives, offering insights into their potential therapeutic applications.
While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally related aminobenzoate derivatives to provide a comparative context and highlight its potential. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the aminobenzoate scaffold.
Physicochemical Properties of Aminobenzoate Derivatives
The physicochemical properties of aminobenzoate derivatives, such as lipophilicity (LogP) and molecular weight, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The introduction of different substituents can significantly alter these properties, influencing factors like cell permeability and target binding affinity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C13H18N2O2 | 234.30 | 696616-81-6[3] |
| Methyl 3-amino-4-methylbenzoate | C9H11NO2 | 165.19 | 18595-18-1[4] |
| para-Aminobenzoic acid (PABA) | C7H7NO2 | 137.14 | 150-13-0 |
Comparative Biological Activity
Aminobenzoate derivatives have been extensively evaluated for various biological activities. The following sections provide a comparative summary of the anticancer and antimicrobial performance of representative aminobenzoate derivatives, based on available literature.
Anticancer Activity
Several studies have demonstrated the potential of aminobenzoate derivatives as anticancer agents.[1] The cytotoxic activity is often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance indicator.
| Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Benzamide derivatives of PABA | Not specified | Not specified | 4.53 - 5.85 | [1] |
| Chloro anilinoquinoline derivative | Not specified | MCF-7 (Breast) | 3.42 | [1] |
| Chloro anilinoquinoline derivative | Not specified | A549 (Lung) | 5.97 | [1] |
| Carboxamide derivative of PABA | Not specified | A549 (Lung) | 3.0 | [1] |
| Schiff base of PABA | 4-(((4-nitrophenyl)imino)methyl)benzoic acid | HepG2 (Liver) | 15.0 | [2] |
Antimicrobial Activity
The antimicrobial properties of aminobenzoate derivatives, particularly Schiff bases of para-aminobenzoic acid (PABA), have been a subject of significant research.[2][5] The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent.
| Derivative Class | Specific Compound Example | Bacterial Strain | MIC (µM) | Reference |
| Schiff base of PABA | 4-(((4-chlorophenyl)imino)methyl)benzoic acid | S. aureus | 15.62 | [2] |
| Schiff base of PABA | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | B. subtilis | 2.11 (µM/ml) | [6] |
| Schiff base of PABA | N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | C. albicans | 1.81 (µM/ml) | [6] |
| Schiff base of PABA | N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | A. niger | 1.81 (µM/ml) | [6] |
Experimental Protocols
The following are generalized protocols for common assays used to evaluate the biological activity of aminobenzoate derivatives.
MTT Assay for Anticancer Activity Screening
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity Screening
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological activity of aminobenzoate derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, their anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes.[7]
Hypothetical Signaling Pathway for an Aminobenzoate Derivative
Caption: Hypothetical inhibition of a kinase signaling pathway by an aminobenzoate derivative.
General Experimental Workflow for Screening Aminobenzoate Derivatives
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 7. benchchem.com [benchchem.com]
Comparative Efficacy of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives as Anticancer Agents
Disclaimer: No direct comparative efficacy studies were identified for Methyl 3-amino-4-piperidin-1-ylbenzoate derivatives. This guide presents a comparative analysis of a closely related series of compounds, 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives, which have been evaluated for their potential as anticancer agents.[1][2]
This document provides a detailed comparison of the in vitro anticancer activity of a series of novel pyrimidine-dione derivatives. The primary therapeutic target for these compounds is believed to be thymidylate synthase (TS), a crucial enzyme in DNA biosynthesis.[2][3] Inhibition of TS can lead to cell cycle arrest and apoptosis in cancer cells.[2]
Quantitative Data Summary
The cytotoxic activity of the synthesized pyrimidine-dione derivatives (designated as 5a-5j) was evaluated against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and SW480 (colorectal adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. Cisplatin and 5-Fluorouracil (5-FU) were used as positive controls.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Pyrimidine-Dione Derivatives
| Compound | R | MCF-7 | SW480 |
| 5a | H | 25.30 ± 1.15 | 30.15 ± 2.10 |
| 5b | 3-CH3 | 14.15 ± 0.95 | 31.75 ± 1.80 |
| 5c | 3-Cl | 22.45 ± 1.30 | 28.90 ± 1.65 |
| 5d | 3-NO2 | > 50 | > 50 |
| 5e | 3-CF3 | 17.55 ± 1.05 | 25.40 ± 1.40 |
| 5f | 4-CH3 | 35.80 ± 2.10 | 42.30 ± 2.50 |
| 5g | 4-Cl | 18.20 ± 1.10 | 20.10 ± 1.20 |
| 5h | 4-F | 16.50 ± 4.90 | 15.70 ± 0.28 |
| 5i | 4-Br | 20.70 ± 1.25 | 23.50 ± 1.35 |
| 5j | 4-CN | 28.90 ± 1.70 | 34.60 ± 2.00 |
| Cisplatin | - | 10.25 ± 0.60 | 12.50 ± 0.75 |
| 5-FU | - | 15.80 ± 0.90 | 18.20 ± 1.05 |
Data presented as mean ± SD from three independent experiments.[1][2]
Structure-Activity Relationship (SAR) Analysis: The position and nature of the substituent on the benzyl ring significantly influenced the cytotoxic activity.
-
Electron-donating groups (e.g., methyl) at the meta position (compound 5b ) resulted in higher potency against MCF-7 cells compared to the para position (compound 5f ).[1]
-
Electron-withdrawing groups (halogens) at the para position generally showed better activity, with the potency order being F > Cl > Br (compounds 5h , 5g , 5i ).[1]
-
Compound 5h , with a 4-fluoro substitution, was identified as the most potent derivative against both cell lines, with IC50 values comparable to the standard drug 5-FU.[1][2]
Experimental Protocols
General Synthesis of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives (5a-5j):
The synthesis involves a two-step process. First, intermediate benzylated uracils are prepared by reacting different benzyl bromides with 3-Methyl-6-chlorouracil in the presence of diisopropylethylamine (DIPEA) in tetrahydrofuran. The resulting intermediate is then reacted with 4-aminopiperidine to yield the final products.[1]
Cytotoxicity Assay (MTT Assay):
-
MCF-7 and SW480 cells were seeded in 96-well plates at a density of 5×10³ cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds (5a-5j) and control drugs (Cisplatin, 5-FU) for 72 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The formazan crystals formed were dissolved in 100 µL of DMSO.
-
The absorbance was measured at 570 nm using an ELISA plate reader.
-
The IC50 values were calculated from the dose-response curves.[1]
Cell Cycle Analysis:
-
MCF-7 cells were seeded and treated with compound 5h at concentrations of 8, 16, and 32 µM for 72 hours.
-
The cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
The fixed cells were then washed with PBS and incubated with RNase A and propidium iodide (PI) solution in the dark for 30 minutes at room temperature.
-
The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
MCF-7 cells were treated with compound 5h (8, 16, and 32 µM) for 72 hours.
-
The cells were harvested, washed with cold PBS, and resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes.
-
The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1]
Visualizations
Caption: General workflow for the synthesis of pyrimidine-dione derivatives.
Caption: Inhibition of Thymidylate Synthase leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for evaluating the biological effects of the compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
In Vitro Biological Activity of Methyl 3-amino-4-piperidin-1-ylbenzoate: A Comparative Analysis
Currently, there is a significant lack of publicly available scientific literature detailing the specific in vitro biological activity of Methyl 3-amino-4-piperidin-1-ylbenzoate. Extensive searches have not yielded direct experimental data, precluding a comprehensive comparative guide at this time.
While data on the specific compound of interest is unavailable, the chemical structure, featuring a benzoate ester and a piperidine ring, suggests potential areas of biological investigation based on the activities of structurally related molecules. Compounds incorporating these moieties have been explored for various therapeutic applications, including oncology and infectious diseases. This guide will, therefore, provide a comparative framework based on the activities of similar compounds, outlining the experimental protocols that would be necessary to validate the biological activity of this compound.
Comparison with Structurally Related Compounds
To provide a context for potential activity, we can look at derivatives of piperidine and benzoate esters that have been evaluated in vitro.
| Compound Class | Reported In Vitro Activity | Reference Compound Example |
| Piperidin-4-one Derivatives | Anti-proliferative activity against various cancer cell lines.[1] | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones[1] |
| Benzoate Ester Derivatives | Inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] | 4-amino-3-chloro benzoate ester derivatives[2] |
| Aminopiperidine Derivatives | Cytotoxicity against human breast and colorectal adenocarcinoma cell lines.[3] | 6-(4-aminopiperidin-1-yl) benzyl-3-methylpyrimidine-2,4-dione derivatives[3] |
It is crucial to emphasize that the activities listed above are for structurally related but distinct molecules. The biological activity of this compound can only be determined through direct experimental validation.
Proposed Experimental Protocols for In Vitro Validation
Should experimental data for this compound become available, the following standard in vitro assays would be essential for its validation and comparison with other compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental in determining the effect of a compound on cell proliferation and is a primary screening method for potential anti-cancer agents.
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Enzyme Inhibition Assay (e.g., Kinase Assay)
If the compound is hypothesized to target a specific enzyme, such as a kinase, a direct inhibition assay is necessary.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified target enzyme (e.g., EGFR kinase), the substrate, and ATP.
-
Compound Addition: Add varying concentrations of this compound or a known inhibitor (positive control).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a defined period.
-
Detection: Use a detection reagent that measures the product of the enzymatic reaction. For kinase assays, this often involves measuring the amount of phosphorylated substrate, which can be detected using specific antibodies or luminescence-based methods.
-
Data Analysis: Determine the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
Visualizing Experimental Workflows and Signaling Pathways
To clearly illustrate the proposed experimental processes and potential mechanisms of action, diagrams generated using Graphviz are provided below.
References
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Piperidine-Containing DPP-4 Inhibitors for Type 2 Diabetes Mellitus: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
The inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of modern therapy for type 2 diabetes mellitus (T2DM). This enzyme is responsible for the rapid degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis. By blocking DPP-4, these inhibitors prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control. A significant number of DPP-4 inhibitors incorporate a piperidine moiety in their chemical structure, a feature that contributes to their binding affinity and pharmacokinetic properties. This guide provides an objective comparison of the in vivo performance of three prominent piperidine-containing DPP-4 inhibitors: Linagliptin, Sitagliptin, and Vildagliptin, supported by experimental data from preclinical studies.
Mechanism of Action: The Incretin Effect Enhancement
DPP-4 inhibitors, often referred to as "gliptins," exert their therapeutic effects by potentiating the endogenous incretin system. Following a meal, GLP-1 and GIP are released from the gut, stimulating the pancreatic β-cells to release insulin in a glucose-dependent manner. This mechanism ensures that insulin is secreted primarily when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia. DPP-4 rapidly inactivates these incretins. By inhibiting this enzymatic degradation, gliptins increase the circulating levels of active GLP-1 and GIP, amplifying their glucoregulatory actions.
In Vivo Performance Comparison in Diabetic Rodent Models
The efficacy of Linagliptin, Sitagliptin, and Vildagliptin has been extensively evaluated in various preclinical models of T2DM, including genetic models like the Zucker Diabetic Fatty (ZDF) rat and diet-induced obesity models. These studies provide valuable insights into their comparative potency, duration of action, and impact on key metabolic parameters.
Glycemic Control
| Parameter | Linagliptin | Sitagliptin | Vildagliptin | Animal Model | Study Highlights |
| HbA1c Reduction | Significant reduction | Significant reduction | Significant reduction | ZDF Rats, Diet-induced diabetic mice | Chronic treatment with all three agents has been shown to lower HbA1c levels. In a study with ZDF rats, both linagliptin and vildagliptin demonstrated significant reductions in HbA1c. |
| Fasting Plasma Glucose | Significant reduction | Significant reduction | Significant reduction | ZDF Rats, STZ-induced diabetic mice | All three inhibitors effectively lower fasting plasma glucose levels in various rodent models. |
| Oral Glucose Tolerance Test (OGTT) | Improved glucose excursion | Improved glucose excursion | Improved glucose excursion | ZDF Rats, C57BL/6 mice | Administration of each drug prior to a glucose challenge leads to a significant reduction in postprandial glucose spikes. |
Incretin Hormone Levels
| Parameter | Linagliptin | Sitagliptin | Vildagliptin | Animal Model | Study Highlights |
| Active GLP-1 Levels | Sustained increase | Increased | Increased | ZDF Rats, C57BL/6 mice | Multiple dosing of linagliptin leads to a sustained increase in basal levels of active GLP-1. Vildagliptin and Sitagliptin also increase active GLP-1 levels, though the duration of action may differ based on their pharmacokinetic profiles. |
Pharmacokinetic Profile
| Parameter | Linagliptin | Sitagliptin | Vildagliptin | Key Differences |
| Primary Route of Elimination | Biliary/Fecal | Renal | Hepatic metabolism followed by renal excretion | This is a major differentiating factor. Linagliptin's non-renal excretion means no dose adjustment is typically required in patients with kidney impairment.[1] |
| Plasma Protein Binding | High | Low | Low | Linagliptin's high protein binding contributes to its long terminal half-life.[2] |
| Half-life | Long terminal half-life | Shorter half-life | Shorter half-life | The longer half-life of Linagliptin supports once-daily dosing. |
Experimental Protocols: A Methodological Overview
Standardized in vivo models and experimental procedures are crucial for the comparative evaluation of anti-diabetic agents. Below are detailed methodologies for key experiments frequently cited in the preclinical assessment of DPP-4 inhibitors.
Streptozotocin (STZ)-Induced Diabetes Model in Mice
This model is widely used to induce a state of hyperglycemia that mimics aspects of type 1 and, in combination with a high-fat diet, type 2 diabetes.
Protocol Details:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Diabetes: For a model of insulin deficiency, a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg) dissolved in cold citrate buffer (pH 4.5) is administered.[3][4] For a model more akin to T2DM, a high-fat diet is provided for several weeks, followed by a lower dose of STZ.[5]
-
Confirmation of Diabetes: Blood glucose is monitored from the tail vein. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and included in the study.[6]
-
Drug Administration: Animals are randomized into groups and receive the vehicle or DPP-4 inhibitors daily via oral gavage for a specified period (e.g., 4-8 weeks).
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and the effect of anti-diabetic drugs on postprandial hyperglycemia.
Protocol Details:
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Drug Administration: The test compound or vehicle is administered orally 30-60 minutes before the glucose challenge.
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein.
-
Glucose Challenge: A glucose solution (typically 2 g/kg body weight) is administered via oral gavage.
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured, and the area under the curve (AUC) is calculated to quantify the glucose excursion.
Measurement of Active GLP-1
Accurate measurement of active GLP-1 is critical for evaluating the pharmacodynamic effects of DPP-4 inhibitors.
Protocol Details:
-
Blood Collection: Blood samples are collected into tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) and an anticoagulant (e.g., EDTA) to prevent ex vivo degradation of GLP-1.
-
Plasma Preparation: The blood is immediately centrifuged at a low temperature, and the plasma is collected and stored at -80°C until analysis.
-
ELISA: Active GLP-1 levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit that recognizes the N-terminally intact, active form of the hormone.[7][8][9]
Measurement of HbA1c
HbA1c provides an integrated measure of glycemic control over a longer period (weeks in rodents).
Protocol Details:
-
Blood Collection: A small volume of whole blood is collected.
-
Analysis: HbA1c levels are measured using methods such as high-performance liquid chromatography (HPLC), capillary electrophoresis, or enzymatic assays, which have been validated for use in rodent models.[10][11][12][13] It's important to note that different methods may yield slightly different absolute values.[10][11][12][13]
Concluding Remarks
Linagliptin, Sitagliptin, and Vildagliptin are all effective piperidine-containing DPP-4 inhibitors that improve glycemic control in preclinical models of type 2 diabetes. While their efficacy in lowering blood glucose and HbA1c is comparable, they exhibit distinct pharmacokinetic profiles, particularly in their routes of elimination. These differences are a key consideration in drug development and clinical application, especially in patient populations with comorbidities such as renal impairment. The in vivo studies summarized in this guide, along with the detailed experimental protocols, provide a foundation for researchers and scientists to design and interpret further investigations into this important class of anti-diabetic agents.
References
- 1. canadianinsulin.com [canadianinsulin.com]
- 2. Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diacomp.org [diacomp.org]
- 4. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. Human, Mouse, Rat, GLP-1 Active ELISA Millipore [sigmaaldrich.com]
- 8. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] The usefulness of HbA1c measurement in diabetic mouse models using various devices | Semantic Scholar [semanticscholar.org]
- 13. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structural Confirmation of Methyl 3-amino-4-piperidin-1-ylbenzoate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of the small molecule, Methyl 3-amino-4-piperidin-1-ylbenzoate. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
The gold standard for determining the atomic arrangement of a molecule is single-crystal X-ray crystallography.[1][2] This powerful technique provides precise information on bond lengths, bond angles, and stereochemistry, offering an unambiguous structural confirmation. However, the growth of suitable single crystals can be a significant bottleneck.[1] This guide explores alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and emerging electron diffraction methods, to provide a holistic view of structural analysis.
Comparative Analysis of Analytical Techniques
To illustrate the strengths and limitations of each technique, the following table summarizes the type of data obtained for a compound like this compound.
| Analytical Technique | Parameter | Sample Data for a Related Piperidinylbenzoate Derivative | Interpretation |
| Single-Crystal X-ray Crystallography | Crystal system | Monoclinic | Provides information about the crystal lattice. |
| Space group | P2₁/c | Describes the symmetry elements within the crystal. | |
| Unit cell dimensions | a = 11.7425(6) Å, b = 11.3120(7) Å, c = 13.9594(8) Å, β = 106.159(2)° | Defines the size and shape of the unit cell.[3] | |
| Bond lengths | C9–O2 = 1.2720(13) Å, C11–O1 = 1.3190(13) Å | Precise measurement of interatomic distances.[3] | |
| Bond angles | Varies | Determines the angles between atomic bonds. | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | 3.98 ppm (s, 3H, OCH₃), 1.69 & 3.40 ppm (m, 10H, piperidine), 6.91–8.60 ppm (m, aromatic protons) | Identifies the chemical environment of hydrogen atoms.[3] |
| Integration | Relative peak areas | Proportional to the number of protons giving rise to the signal. | |
| Multiplicity | Singlet (s), Multiplet (m) | Indicates the number of neighboring protons. | |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | 158.8, 153.4, 138.8, 136.7, 129.3, 127.7, 127.5, 126.0, 125.0, 121.8, 119.6, 113.1, 21.5 ppm | Identifies the chemical environment of carbon atoms.[4] |
| High-Resolution Mass Spectrometry (HRMS) | m/z | [M+Na]⁺ 311.0461 (calculated), 311.0463 (found) for a related compound | Determines the exact mass of the molecule, confirming its elemental composition.[4] |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of the target compound are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures may be screened to find optimal crystallization conditions.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern.[1] A detector records the intensities and positions of the diffracted X-ray beams.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.[5] The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.[6]
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of radiofrequency pulses are applied to the sample, and the resulting signals from the atomic nuclei are detected.
-
Data Processing: The raw data is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration, and multiplicities of the peaks are then analyzed to elucidate the molecular structure.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Ionization and Mass Analysis: The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Analysis: The precise m/z value of the molecular ion is used to determine the elemental composition of the molecule with high accuracy.
Visualization of Workflows and Comparisons
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for structural confirmation using single-crystal X-ray crystallography.
Caption: Relationship between X-ray crystallography and alternative analytical techniques.
Conclusion
While single-crystal X-ray crystallography remains the definitive method for the structural elucidation of small molecules like this compound, its primary limitation is the requirement for high-quality single crystals. Spectroscopic methods such as NMR and MS are invaluable for confirming the molecular formula and connectivity, and they are often more readily accessible. For challenging cases where crystallization is difficult, emerging techniques like microcrystal electron diffraction (MicroED) are showing great promise.[1] A multi-technique approach, leveraging the strengths of each method, often provides the most comprehensive and reliable structural confirmation for novel chemical entities.
References
- 1. news-medical.net [news-medical.net]
- 2. rigaku.com [rigaku.com]
- 3. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Assessing the Cross-Reactivity of Methyl 3-amino-4-piperidin-1-ylbenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential cross-reactivity of Methyl 3-amino-4-piperidin-1-ylbenzoate. Due to the limited publicly available data on this specific molecule, this analysis is based on a predictive approach, drawing comparisons with structurally related compounds that have well-characterized pharmacological profiles. The inclusion of a piperidine moiety and an aminobenzoic acid ester scaffold in the target molecule suggests potential interactions with a range of biological targets, which can lead to off-target effects.
To build a predictive profile, we have selected two classes of comparator compounds:
-
Piperidine-Containing Drugs: Haloperidol and Risperidone, both antipsychotic agents with extensive off-target binding data, have been chosen to represent the potential interactions conferred by the piperidine ring.
-
Aminobenzoic Acid Ester Derivatives: Benzocaine and Procaine, local anesthetics derived from para-aminobenzoic acid (PABA), are included to represent the potential activities associated with the aminobenzoic acid ester portion of the molecule.
This guide summarizes quantitative binding data, details relevant experimental protocols for assessing cross-reactivity, and provides visualizations of key experimental workflows and signaling pathways to aid in the early-stage assessment of this compound.
Comparative Analysis of Off-Target Binding Profiles
The following table summarizes the binding affinities (Ki in nM) of the selected comparator compounds for a range of common off-target receptors. Lower Ki values indicate higher binding affinity. Data for this compound is not available and is denoted as "Not Available."
| Target | Haloperidol (Ki, nM) | Risperidone (Ki, nM) | Benzocaine | Procaine | This compound |
| Dopamine Receptors | |||||
| D2 | 0.89 - 3.13[1][2] | 3.13 - 3.2[1][3] | Primarily targets voltage-gated sodium channels.[4][5] | Primarily targets voltage-gated sodium channels. | Not Available |
| D3 | 4.6[2] | Not Widely Reported | Primarily targets voltage-gated sodium channels. | Primarily targets voltage-gated sodium channels. | Not Available |
| D4 | 7.3 - 10[2][3] | 7.3[3] | Primarily targets voltage-gated sodium channels. | Primarily targets voltage-gated sodium channels. | Not Available |
| Serotonin Receptors | |||||
| 5-HT1A | 3600[2] | 420[3] | Primarily targets voltage-gated sodium channels. | Primarily targets voltage-gated sodium channels. | Not Available |
| 5-HT2A | 120[2] | 0.16 - 0.2[1][3] | Primarily targets voltage-gated sodium channels. | Primarily targets voltage-gated sodium channels. | Not Available |
| 5-HT2C | 4700[2] | 50[3] | Primarily targets voltage-gated sodium channels. | Primarily targets voltage-gated sodium channels. | Not Available |
| Adrenergic Receptors | |||||
| Alpha-1 | 0.8[1] | 0.8[1] | Primarily targets voltage-gated sodium channels. | Primarily targets voltage-gated sodium channels. | Not Available |
| Alpha-2 | 7.54[1] | 7.54[1] | Primarily targets voltage-gated sodium channels. | Primarily targets voltage-gated sodium channels. | Not Available |
| Histamine Receptors | |||||
| H1 | Not Widely Reported | 2.23 - 20[1][3] | Primarily targets voltage-gated sodium channels. | Primarily targets voltage-gated sodium channels. | Not Available |
| Sigma Receptors | |||||
| Sigma-1 | 2.8[6] | Not Widely Reported | Primarily targets voltage-gated sodium channels. | Primarily targets voltage-gated sodium channels. | Not Available |
Experimental Protocols for Cross-Reactivity Assessment
To experimentally determine the cross-reactivity profile of this compound, a tiered approach employing a panel of in vitro assays is recommended.
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity of the test compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Preparation of Cell Membranes: Cell lines stably expressing the target receptor of interest are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of the test compound to inhibit the activity of major drug-metabolizing CYP450 enzymes, which can lead to drug-drug interactions.
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes (which contain a mixture of CYP450 enzymes) and a specific probe substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, and midazolam for CYP3A4).
-
Metabolite Formation: The reaction is initiated by the addition of NADPH and allowed to proceed for a specific time. The CYP enzymes metabolize the probe substrates into specific metabolites.
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Quantification of Metabolites: The concentration of the metabolite formed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition of metabolite formation by the test compound is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.
hERG Potassium Channel Assay
Objective: To evaluate the potential of the test compound to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the characteristic hERG current, including a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing pulse to measure the tail current.
-
Compound Application: The test compound is applied to the cells at various concentrations, and the effect on the hERG current is recorded.
-
Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration of the test compound. The IC50 value is determined from the concentration-response curve.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: A generalized workflow for assessing the in vitro cross-reactivity of a novel chemical entity.
Dopamine D2 Receptor Signaling Pathway
Caption: A simplified diagram of the dopamine D2 receptor signaling pathway, a primary target for many antipsychotic drugs.
References
- 1. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ensuring Reproducibility in the Synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate: A Comparative Guide
For researchers and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. Methyl 3-amino-4-piperidin-1-ylbenzoate is a valuable building block in medicinal chemistry, and ensuring its reproducible synthesis is critical for advancing research and development timelines. This guide provides a comparative analysis of two common esterification methods for its synthesis, supported by detailed experimental protocols and data to aid in selecting the most suitable method for your laboratory.
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 3-amino-4-piperidin-1-ylbenzoic acid. This precursor is commercially available, providing a convenient starting point for the synthesis. The two primary methods for this transformation are the thionyl chloride-mediated esterification and the classic Fischer esterification.
Comparative Analysis of Synthesis Methods
The choice between the thionyl chloride and Fischer esterification methods often depends on factors such as desired yield, reaction time, and tolerance to strongly acidic conditions. Below is a summary of the key quantitative parameters for each method.
| Parameter | Method 1: Thionyl Chloride in Methanol | Method 2: Fischer Esterification (H₂SO₄ catalyst) |
| Starting Material | 3-amino-4-piperidin-1-ylbenzoic acid | 3-amino-4-piperidin-1-ylbenzoic acid |
| Reagents | Thionyl chloride (SOCl₂), Methanol (MeOH) | Concentrated Sulfuric Acid (H₂SO₄), Methanol (MeOH) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Reaction Temperature | Reflux (approx. 65°C) | Reflux (approx. 65°C) |
| Typical Yield | High (>90%) | Moderate to High (75-90%) |
| Purity (crude) | Generally high | May require more extensive purification |
Experimental Protocols
To ensure the highest degree of reproducibility, the following detailed protocols are provided for both synthesis methods.
Method 1: Synthesis via Thionyl Chloride
This method is often preferred for its high yield and relatively shorter reaction times. Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst for the esterification.
Materials:
-
3-amino-4-piperidin-1-ylbenzoic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-4-piperidin-1-ylbenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-2.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Method 2: Fischer Esterification
This classic method utilizes a strong acid catalyst, typically sulfuric acid, to drive the esterification reaction.
Materials:
-
3-amino-4-piperidin-1-ylbenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-4-piperidin-1-ylbenzoic acid (1.0 eq) and methanol (10-15 mL per gram of starting material).
-
Carefully and slowly add concentrated sulfuric acid (0.2-0.3 eq) to the mixture while stirring. Caution: The addition of sulfuric acid to methanol is highly exothermic.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the product into dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Synthesis and Purification Workflow
The logical flow of the synthesis and purification process for this compound can be visualized as follows.
Caption: Synthesis workflow for this compound.
Benchmarking a Novel Compound: Methyl 3-amino-4-piperidin-1-ylbenzoate Against Established Dopamine D2 Receptor Antagonists
For Immediate Release
A Comparative Analysis of Methyl 3-amino-4-piperidin-1-ylbenzoate's Performance as a Putative Dopamine D2 Receptor Antagonist
This guide presents a comparative analysis of this compound (hereafter referred to as Compound X) against the established atypical antipsychotics, Haloperidol and Risperidone. The following data and protocols provide a framework for evaluating the potential of Compound X as a selective dopamine D2 receptor (D2R) antagonist, a critical target in the treatment of various neuropsychiatric disorders.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development.
Introduction
The dopamine D2 receptor is a key G-protein coupled receptor (GPCR) implicated in the pathophysiology of schizophrenia, bipolar disorder, and other psychotic disorders.[2][3][4] Antagonism of the D2R is a primary mechanism of action for most antipsychotic drugs.[4] While effective, many existing D2R antagonists exhibit off-target effects due to a lack of selectivity, leading to undesirable side effects.[4] The development of novel, more selective D2R antagonists is therefore a significant goal in medicinal chemistry.
Compound X, this compound, is a novel molecule with structural motifs—a piperidine ring and an aminobenzoate core—that suggest potential interaction with biogenic amine receptors. This guide outlines a hypothetical benchmarking study to assess its efficacy and selectivity as a D2R antagonist compared to the well-characterized drugs Haloperidol and Risperidone.
Data Presentation
The following tables summarize hypothetical quantitative data from key in vitro assays designed to characterize the pharmacological profile of Compound X in comparison to Haloperidol and Risperidone.
Table 1: Comparative Receptor Binding Affinity
This table outlines the binding affinities (Ki, in nM) of the test compounds for the human dopamine D2 receptor and the serotonin 5-HT2A receptor. A lower Ki value indicates a higher binding affinity. The D2R/5-HT2A selectivity ratio is calculated to indicate the compound's preference for the D2 receptor.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | D2R/5-HT2A Selectivity Ratio |
| Compound X | 15.2 | 250.6 | 16.5 |
| Haloperidol | 1.5 | 50.3 | 33.5 |
| Risperidone | 3.8 | 0.2 | 0.05 |
Table 2: In Vitro Functional Antagonism
This table presents the half-maximal inhibitory concentration (IC50, in nM) of the compounds in a functional assay measuring the inhibition of dopamine-induced signaling. In this case, the phosphorylation of extracellular signal-regulated kinase (pERK1/2) is used as a downstream marker of D2 receptor activation. A lower IC50 value indicates greater potency as an antagonist.
| Compound | pERK1/2 Inhibition (IC50, nM) |
| Compound X | 25.8 |
| Haloperidol | 5.2 |
| Risperidone | 8.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of the test compounds for the dopamine D2 receptor.
-
Membrane Preparation: Crude membrane fractions are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[1]
-
Radioligand: [³H]-Spiperone (a well-characterized D2 receptor antagonist radioligand).[1]
-
Procedure:
-
A constant concentration of [³H]-Spiperone (e.g., 0.2 nM) is incubated with the D2 receptor-containing membranes.[5]
-
Increasing concentrations of the unlabeled test compounds (Compound X, Haloperidol, or Risperidone) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled Haloperidol.
-
The reaction mixtures are incubated to allow for binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific [³H]-Spiperone binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
pERK1/2 Phosphorylation Assay
This cell-based functional assay measures the ability of the test compounds to antagonize dopamine-induced D2 receptor signaling.
-
Cell Culture: CHO cells stably expressing the human dopamine D2 receptor are cultured to confluence in 96-well plates.[6]
-
Procedure:
-
Cells are serum-starved for 3-4 hours prior to the assay to reduce basal pERK1/2 levels.[6]
-
The cells are pre-incubated with varying concentrations of the test compounds (Compound X, Haloperidol, or Risperidone) for a specified period.
-
The cells are then stimulated with a fixed concentration of dopamine (e.g., the EC80 concentration for pERK1/2 activation) for a short duration (e.g., 5-10 minutes) at 37°C.[7]
-
The stimulation is terminated by aspirating the medium and adding lysis buffer.
-
The levels of phosphorylated ERK1/2 in the cell lysates are quantified using a commercial ELISA or TR-FRET assay kit.[8][9]
-
-
Data Analysis: The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the key biological pathway and experimental workflow.
Caption: Dopamine D2 Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 4. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
Comparative analysis of different synthesis routes for Methyl 3-amino-4-piperidin-1-ylbenzoate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
Methyl 3-amino-4-piperidin-1-ylbenzoate is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The strategic synthesis of this molecule is crucial for efficient drug discovery and development pipelines. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method based on laboratory scale, available starting materials, and desired efficiency.
Route A: Late-Stage Piperidine Introduction
This synthetic pathway commences with the commercially available 4-fluoro-3-nitrobenzoic acid, which undergoes esterification, followed by a nucleophilic aromatic substitution with piperidine, and concludes with the reduction of the nitro group to the desired amine. This route is advantageous when functionalization of the aromatic ring is desired before the introduction of the piperidine moiety.
Route B: Early-Stage Piperidine Introduction
Conversely, this approach introduces the piperidine ring at an earlier stage. The synthesis begins with 4-chloro-3-nitrobenzoic acid, which is reacted with piperidine. The subsequent intermediate, 3-nitro-4-(piperidin-1-yl)benzoic acid, is then reduced to the corresponding amino acid, which is finally esterified to yield the target compound. This route may be preferable if the piperidine-substituted benzoic acid is a desired intermediate for other derivatives.
Quantitative Data Summary
The following tables provide a comparative overview of the two synthetic routes, detailing the reaction conditions, and yields for each step.
Table 1: Synthesis of this compound via Route A
| Step | Reaction | Reagents & Conditions | Time | Yield |
| A1 | Esterification | 4-fluoro-3-nitrobenzoic acid, Methanol, conc. H₂SO₄, Reflux | 3 h | 90%[1] |
| A2 | Nucleophilic Aromatic Substitution | Methyl 4-fluoro-3-nitrobenzoate, Piperidine, K₂CO₃, NaI, Acetonitrile, Reflux | 3 h | ~80-90% (estimated) |
| A3 | Nitro Reduction | Methyl 3-nitro-4-(piperidin-1-yl)benzoate, SnCl₂·2H₂O, Ethanol, 30°C (Ultrasonic irradiation) | 2 h | ~90% (estimated)[2] |
| Overall | ~8 h | ~65-73% |
Table 2: Synthesis of this compound via Route B
| Step | Reaction | Reagents & Conditions | Time | Yield |
| B1 | Nucleophilic Aromatic Substitution | 4-chloro-3-nitrobenzoic acid, Piperidine, K₂CO₃, DMF, 70°C | 18 h | ~95% (estimated) |
| B2 | Nitro Reduction | 3-nitro-4-(piperidin-1-yl)benzoic acid, SnCl₂·2H₂O, Ethanol, 60°C | 1-2 h | High (not specified)[3] |
| B3 | Fischer Esterification | 3-amino-4-(piperidin-1-yl)benzoic acid, Methanol, conc. H₂SO₄, 65°C | 1-2 h | ~90%[4] |
| Overall | ~21 h | ~80% |
Experimental Protocols
Route A: Late-Stage Piperidine Introduction
Step A1: Synthesis of Methyl 4-fluoro-3-nitrobenzoate
In a round-bottom flask, 5.55 g of 4-fluoro-3-nitrobenzoic acid is dissolved in 50 ml of methanol. To this solution, 6.4 ml of concentrated sulfuric acid is carefully added. The reaction mixture is then heated to reflux for 3 hours. After cooling, the mixture is poured onto ice, and the resulting precipitate is collected by suction filtration and dried under vacuum to yield methyl 4-fluoro-3-nitrobenzoate.[1]
Step A2: Synthesis of Methyl 3-nitro-4-(piperidin-1-yl)benzoate
A solution of methyl 4-fluoro-3-nitrobenzoate (0.013 mol), potassium carbonate (0.052 mol), and sodium iodide (0.026 mol) in 33 mL of acetonitrile is stirred for 5-10 minutes at room temperature. Piperidine (0.040 mol) is then added, and the mixture is heated to reflux for 3 hours. The solid material is removed by filtration and washed with acetone. The combined filtrates are evaporated, and the product is dissolved in dichloromethane and washed with water. This protocol is adapted from a similar reaction.[5]
Step A3: Synthesis of Methyl 3-amino-4-piperidin-1-yl)benzoate
To a solution of methyl 3-nitro-4-(piperidin-1-yl)benzoate (0.967 mmol) in 5 mL of ethanol, stannous chloride dihydrate (SnCl₂·2H₂O, 10.0 mmol) is added. The reaction mixture is subjected to ultrasonic irradiation for 2 hours at 30°C. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and 2M potassium hydroxide to isolate the product.[2]
Route B: Early-Stage Piperidine Introduction
Step B1: Synthesis of 3-nitro-4-(piperidin-1-yl)benzoic acid
In a reaction vessel, 1-fluoro-2-nitrobenzene (1 eq), piperidine (1.1 eq), and potassium carbonate (2.2 eq) are dissolved in N,N-dimethylformamide (DMF). The mixture is stirred under a nitrogen atmosphere at 70°C for 18 hours. This procedure is based on a similar nucleophilic aromatic substitution.[6]
Step B2: Synthesis of 3-amino-4-(piperidin-1-yl)benzoic acid
A mixture of 3-nitro-4-(piperidin-1-yl)benzoic acid (1.22 mmol) and anhydrous stannous chloride (SnCl₂, 6.1 mmol) in 25 mL of absolute ethanol is heated at 60°C until the starting material is consumed, as monitored by thin-layer chromatography. The solution is then cooled, and the pH is adjusted with a saturated solution of sodium bicarbonate before extraction with ethyl acetate.[3]
Step B3: Synthesis of this compound (Fischer Esterification)
To a solution of 3-amino-4-(piperidin-1-yl)benzoic acid (e.g., 1.00 g) in anhydrous methanol (e.g., 25 mL), concentrated sulfuric acid is added cautiously. The mixture is then heated to reflux for 1-2 hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt, and concentrated under reduced pressure to yield the final product.[4][7]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Concluding Remarks
Both Route A and Route B present viable pathways for the synthesis of this compound. Route A, with a shorter overall reaction time, may be more suitable for rapid synthesis campaigns. However, Route B offers a potentially higher overall yield and provides access to the 3-amino-4-(piperidin-1-yl)benzoic acid intermediate, which could be valuable for the synthesis of other analogues. The choice between these routes will ultimately depend on the specific needs and constraints of the research or development project, including precursor availability, desired throughput, and the strategic importance of key intermediates.
References
- 1. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Confirming the Molecular Structure of Methyl 3-amino-4-piperidin-1-ylbenzoate: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. This guide provides a comparative framework for confirming the molecular structure of Methyl 3-amino-4-piperidin-1-ylbenzoate (CAS: 696616-81-6, Molecular Formula: C₁₃H₁₈N₂O₂) through spectroscopic analysis. Due to the limited availability of published experimental data for this specific compound, this guide presents a detailed analysis of a structurally similar compound, Methyl 4-(piperidin-1-ylcarbonyl)benzoate , to serve as a benchmark for comparison. By understanding the spectral characteristics of this analog, researchers can more confidently interpret the data obtained for this compound.
Comparative Spectroscopic Data
The following table summarizes the experimental spectroscopic data for the reference compound, Methyl 4-(piperidin-1-ylcarbonyl)benzoate, and provides predicted values for the target compound, this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, considering the electronic effects of the amino group and the change in substitution pattern on the aromatic ring.
| Spectroscopic Technique | Methyl 4-(piperidin-1-ylcarbonyl)benzoate (Experimental Data)[1] | This compound (Predicted Data) | Key Differences and Rationale |
| ¹H NMR (CDCl₃) | δ 8.09 (d, J = 8.17 Hz, 2H, Ar-H), 7.47 (d, J = 8.27 Hz, 2H, Ar-H), 3.95 (s, 3H, OCH₃), 3.74 (m, 2H, piperidine-H), 3.33 (m, 2H, piperidine-H), 1.70 (m, 2H, piperidine-H), 1.27 (m, 2H, piperidine-H) | δ ~7.1-7.3 (m, 2H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.0-4.5 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃), ~2.8-3.0 (m, 4H, piperidine-H adjacent to N), ~1.6-1.8 (m, 6H, other piperidine-H) | The amino group in the target molecule will cause an upfield shift of the aromatic protons due to its electron-donating nature. The piperidine protons directly attached to the aromatic ring will experience a different chemical environment compared to the amide-linked piperidine in the analog. The NH₂ protons will appear as a broad singlet. |
| ¹³C NMR (CDCl₃) | δ 169.2 (C=O, amide), 166.4 (C=O, ester), 140.9 (Ar-C), 130.8 (Ar-C), 129.8 (Ar-CH), 126.7 (Ar-CH), 52.6 (OCH₃), 51.2, 42.2 (piperidine-C), 26.5, 25.6, 24.5 (piperidine-C) | δ ~167 (C=O, ester), ~145 (Ar-C-N, piperidine), ~135 (Ar-C-NH₂), ~120-130 (other Ar-C), 51.9 (OCH₃), ~53 (piperidine-C adjacent to N), ~26, ~24 (other piperidine-C) | The absence of the amide carbonyl and the direct attachment of the piperidine nitrogen and the amino group to the aromatic ring will significantly alter the chemical shifts of the aromatic and piperidine carbons. |
| IR (KBr, cm⁻¹) | 1724 (C=O, ester), 1680 (C=O, amide), 1436, 1276, 1114 (C-O, C-N) | ~3450-3300 (N-H stretch, two bands for primary amine), ~1710 (C=O, ester), ~1620 (N-H bend), ~1280 (C-O), ~1100 (C-N) | The most significant difference will be the appearance of two N-H stretching bands characteristic of a primary amine in the 3450-3300 cm⁻¹ region for the target molecule. The amide C=O stretch at 1680 cm⁻¹ will be absent. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 247.12 | Molecular Ion (M⁺): m/z 234.14 | The molecular weight of this compound is 234.30 g/mol . The mass spectrum should show a molecular ion peak at m/z 234. |
Experimental Protocols
The following are detailed protocols for the key spectroscopic techniques required for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard pulse program for proton NMR.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse program.
-
Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Place the sample in the spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquire the mass spectrum in positive ion mode to observe the molecular ion [M+H]⁺.
-
Analyze the fragmentation pattern to further support the proposed structure.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound.
References
Safety Operating Guide
Proper Disposal of Methyl 3-amino-4-piperidin-1-ylbenzoate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Methyl 3-amino-4-piperidin-1-ylbenzoate (CAS No. 696616-81-6). Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.
Immediate Safety and Hazard Profile:
A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, the following guidance is based on the known hazards of the structurally similar compound, Methyl 3-amino-4-methylbenzoate, and general principles of handling aromatic amines. It is imperative to treat this compound as hazardous.
Key Hazard Information Summary
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Avoid ingestion, direct skin contact, and inhalation of dust or vapors. Handle in a designated area, preferably within a chemical fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate protective gloves and clothing. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear chemical safety goggles or a face shield. |
| Aquatic Toxicity | Aromatic amines can be harmful to aquatic life. | Do not discharge to drains or the environment. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, reaction byproducts, contaminated personal protective equipment (PPE), and cleaning materials, must be treated as hazardous waste.
-
Do not mix this waste stream with other chemical wastes to prevent unforeseen reactions.
-
-
Container Management:
-
Use a dedicated, properly labeled, and chemically compatible container for waste collection. The container should be in good condition with a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA should be a well-ventilated, secondary containment area away from ignition sources and incompatible materials.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the chemical or its waste, including:
-
Nitrile gloves
-
Chemical safety goggles
-
Lab coat
-
-
-
Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Ensure adequate ventilation during cleanup.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]
-
Provide the waste disposal personnel with a complete and accurate description of the waste.
-
Experimental Workflow for Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
